molecular formula C6H3ClIN3 B8266738 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine

6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine

Katalognummer: B8266738
Molekulargewicht: 279.46 g/mol
InChI-Schlüssel: XYPHWQPYVBWEJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C6H3ClIN3 and its molecular weight is 279.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-4(8)1-3-2-9-11-6(3)10-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPHWQPYVBWEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC(=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pyrazolo[3,4-b]pyridine 5-iodo 6-chloro derivative synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazolo[3,4-b]pyridine scaffold, particularly the 5-iodo-6-chloro derivative, represents a high-value pharmacophore in modern drug discovery, serving as a critical intermediate for developing kinase inhibitors (e.g., B-Raf, SFK, and JAK inhibitors). Its unique substitution pattern allows for orthogonal functionalization: the 6-chloro position is primed for nucleophilic aromatic substitution (


) with amines or alkoxides, while the 5-iodo position serves as an excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

This guide details the synthesis of 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine , prioritizing regiochemical fidelity and scalability.

Executive Strategy & Retrosynthetic Analysis

The primary challenge in synthesizing this scaffold is controlling the regiochemistry during the fusion of the pyridine ring to the pyrazole core. A direct construction approach using the Gould-Jacobs reaction (modified for aminoazoles) is the most robust pathway.

Retrosynthetic Logic:

  • Target: 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine.

  • Disconnection 1 (Functional Group Interconversion): The 6-chloro group is installed via deformylative chlorination or, more commonly, chlorodeoxygenation of a 6-hydroxy (pyridone) precursor using phosphoryl chloride (

    
    ).
    
  • Disconnection 2 (Electrophilic Substitution): The 5-iodo group is introduced via electrophilic aromatic substitution. The 6-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate is highly activated at the C-5 position (ortho to the hydroxyl/carbonyl), allowing for mild and regioselective iodination before the ring is deactivated by chlorination.

  • Disconnection 3 (Ring Construction): The bicyclic core is formed by condensing 3-aminopyrazole with a 1,3-dielectrophile, specifically diethyl ethoxymethylenemalonate (EMME) .

Retrosynthesis Target 5-Iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine Intermediate1 5-Iodo-6-hydroxy-1H-pyrazolo[3,4-b]pyridine (Activated Core) Target->Intermediate1 Chlorination (POCl3) Intermediate2 6-Hydroxy-1H-pyrazolo[3,4-b]pyridine (Pyridone Tautomer) Intermediate1->Intermediate2 Iodination (NIS or I2) StartingMaterial 3-Aminopyrazole + Diethyl ethoxymethylenemalonate (EMME) Intermediate2->StartingMaterial Cyclization & Decarboxylation

Figure 1: Retrosynthetic analysis leveraging the activated pyridone core for selective iodination.

Detailed Synthesis Pathway

Phase 1: Construction of the Pyrazolo[3,4-b]pyridine Core

The reaction between 3-aminopyrazole and EMME can yield two isomers: the desired pyrazolo[3,4-b]pyridine (C-acylation/cyclization) or the pyrazolo[1,5-a]pyrimidine (N-acylation/cyclization). Thermodynamic control (high temperature) favors the desired [3,4-b] isomer.

Step 1.1: Condensation

  • Reagents: 3-Aminopyrazole, Diethyl ethoxymethylenemalonate (EMME).

  • Conditions: Reflux in ethanol (2–4 h).

  • Mechanism: The exocyclic amine attacks the electron-deficient double bond of EMME via addition-elimination, forming the intermediate diethyl (1H-pyrazol-3-ylaminomethylene)malonate .

Step 1.2: Cyclization (Gould-Jacobs Type)

  • Reagents: Diphenyl ether (Dowtherm A) or acetic acid.

  • Conditions: High heat (240°C for Dowtherm A or Reflux for AcOH).

  • Product: Ethyl 6-hydroxypyrazolo[3,4-b]pyridine-5-carboxylate .

  • Note: High temperature is critical to overcome the activation energy for C-C bond formation at the pyrazole C-4 position.

Step 1.3: Hydrolysis and Decarboxylation

  • Reagents: NaOH (aq), then HCl, then heat.

  • Protocol: Saponify the ester with 2N NaOH. Acidify to isolate the carboxylic acid. Heat the acid (neat or in high-boiling solvent) to decarboxylate.

  • Intermediate Generated: 1H-pyrazolo[3,4-b]pyridin-6-ol (exists in equilibrium with the 6-one tautomer).

Phase 2: Functionalization (The "Iodo-First" Strategy)

Attempting to iodinate after chlorination is difficult because the chlorine atom deactivates the ring. Iodinating the electron-rich pyridone intermediate is far more efficient.

Step 2.1: Regioselective Iodination

  • Reagents: N-Iodosuccinimide (NIS) or Iodine (

    
    ) with Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.[1]

  • Conditions: 60–80°C, 2–4 hours.

  • Mechanism: The hydroxyl group at C-6 directs the electrophile (

    
    ) to the ortho position (C-5).
    
  • Product: 5-iodo-1H-pyrazolo[3,4-b]pyridin-6-ol .

Step 2.2: Deoxychlorination

  • Reagents: Phosphoryl chloride (

    
    ).
    
  • Additives: N,N-Dimethylaniline (catalytic) or

    
     (optional booster).
    
  • Conditions: Reflux (100–110°C) for 4–6 hours.

  • Mechanism: The oxygen attacks phosphorus, creating a leaving group that is displaced by chloride.

  • Final Product: 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine .

Experimental Protocols

Protocol A: Synthesis of the Pyridone Core
  • Condensation: Dissolve 3-aminopyrazole (8.3 g, 100 mmol) and EMME (21.6 g, 100 mmol) in Ethanol (100 mL). Reflux for 3 hours. Cool to RT; the intermediate precipitates. Filter and dry.

  • Cyclization: Add the intermediate portion-wise to boiling diphenyl ether (50 mL, ~240°C). Stir for 30–60 mins. Cool to RT and dilute with hexane to precipitate the cyclized ester. Filter.

  • Hydrolysis/Decarboxylation: Suspend the ester in 10% NaOH (50 mL). Reflux for 2 h. Acidify with conc. HCl to pH 2 (precipitates the acid). Collect solid. Heat the dry solid at 200–220°C until

    
     evolution ceases. Recrystallize from ethanol/water.
    
    • Yield Expectation: 50–60% overall.

Protocol B: Iodination & Chlorination
  • Iodination: Dissolve 1H-pyrazolo[3,4-b]pyridin-6-ol (1.35 g, 10 mmol) in DMF (15 mL). Add NIS (2.48 g, 11 mmol). Stir at 60°C for 3 hours. Pour into water/ice. Collect the beige solid (5-iodo-6-hydroxy derivative) by filtration.

    • QC Check:

      
       NMR should show loss of the C-5 proton.
      
  • Chlorination: Suspend the dry 5-iodo-6-hydroxy intermediate (2.6 g, 10 mmol) in

    
     (10 mL). (Optional: Add 2-3 drops of N,N-dimethylaniline). Reflux for 4 hours.
    
  • Workup: Evaporate excess

    
     under reduced pressure. Pour the residue onto crushed ice (Caution: Exothermic). Neutralize carefully with saturated 
    
    
    
    to pH 7–8. Extract with Ethyl Acetate (
    
    
    mL). Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target:5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine .

Visualizing the Workflow

SynthesisWorkflow Start 3-Aminopyrazole Step1 Condensation (EMME, EtOH, Reflux) Start->Step1 Inter1 Intermediate: Diethyl(aminomethylene)malonate Step1->Inter1 Step2 Cyclization (Dowtherm A, 240°C) Inter1->Step2 Core Ethyl 6-hydroxypyrazolo[3,4-b] pyridine-5-carboxylate Step2->Core Step3 1. Hydrolysis (NaOH) 2. Decarboxylation (Heat) Core->Step3 Pyridone 6-Hydroxypyrazolo[3,4-b]pyridine (Pyridone) Step3->Pyridone Step4 Iodination (NIS, DMF, 60°C) Pyridone->Step4 IodoPyridone 5-Iodo-6-hydroxypyrazolo[3,4-b]pyridine Step4->IodoPyridone Step5 Chlorination (POCl3, Reflux) IodoPyridone->Step5 Final TARGET: 5-Iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine Step5->Final

Figure 2: Step-by-step synthesis workflow from 3-aminopyrazole to the target scaffold.

Key Data & Troubleshooting

ParameterSpecification / Note
Regioselectivity The condensation of 3-aminopyrazole with EMME can yield the [1,5-a]pyrimidine isomer. High temperature (Dowtherm A) favors the thermodynamic [3,4-b]pyridine product.
Iodination Position C-5 is the most electron-rich position in the pyridone ring. If iodination is attempted after chlorination, the yield drops significantly due to ring deactivation.
Safety

is corrosive and reacts violently with water. Quench on ice slowly.
Solubility The 5-iodo-6-chloro derivative has low solubility in non-polar solvents. Use THF or DMF for subsequent coupling reactions.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines (General Review) Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2][3] Source: Molecules (MDPI), 2022. URL:[Link]

  • Chlorination Protocols Title: Synthesis of Pyrazolo[3,4-b]pyridin-6-ones and their conversion to chloro-derivatives.[3] Source: Journal of Heterocyclic Chemistry (via ResearchGate). URL:[Link]

Sources

Orthogonal Halogenation: A Guide to 5-Iodo-6-Chloro Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and functionalization of heterocyclic building blocks containing 5-iodo and 6-chloro substituents.

Executive Summary: The Strategic Value of the I/Cl Motif

In medicinal chemistry, the 5-iodo-6-chloro substitution pattern—particularly in fused bicyclic systems like indoles, 7-azaindoles, and quinolines—offers a powerful "orthogonal" handle for rapid Structure-Activity Relationship (SAR) exploration.

The core value proposition lies in the reactivity gap between the carbon-iodine (C–I) and carbon-chlorine (C–Cl) bonds. This difference allows for highly regioselective sequential functionalization without the need for protecting groups:

  • Phase 1 (C5-I): High susceptibility to oxidative addition allows mild Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) at room temperature or mild heat, leaving the C6-Cl bond intact.

  • Phase 2 (C6-Cl): The remaining chloride serves as a latent handle, activatable under harsher conditions (specialized phosphine ligands) or, in the case of azaindoles/quinolines, via Nucleophilic Aromatic Substitution (SNAr).

Key Scaffolds & Reactivity Profiles

5-Iodo-6-Chloroindole
  • Structure: Benzene ring fused to a pyrrole.

  • Reactivity Order: C3 (Electrophilic subst.) > N1 (Deprotonation) > C5-I (Pd-coupling) > C6-Cl (Pd-coupling/Difficult SNAr).

  • Utility: Access to 5,6-disubstituted tryptamines and isotryptamines.[1] The C5 position often vectors into the "solvent front" in kinase binding pockets, while C6 can target the "back pocket."

5-Iodo-6-Chloro-7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
  • Structure: Pyridine ring fused to a pyrrole.

  • Reactivity Order:

    • C5-I: Excellent for Suzuki/Sonogashira coupling.

    • C6-Cl: Activated for SNAr due to the adjacent pyridine nitrogen (N7). This is a critical difference from the indole scaffold.

  • Utility: A "privileged scaffold" for kinase inhibitors (e.g., Vemurafenib analogs). The N7 nitrogen acts as a hydrogen bond acceptor for the kinase hinge region.

5-Iodo-6-Chloroquinoline
  • Structure: Benzene fused to pyridine.

  • Reactivity: C5-I is sterically sensitive (peri-interaction with C4-H) but reactive. C6-Cl is stable until activated.

Synthesis of the Building Blocks

Direct iodination of the parent 6-chloroheterocycle is often non-selective (favoring C3 in indoles). Therefore, de novo synthesis or directed functionalization is required.[2]

Protocol A: Synthesis of 5-Iodo-6-Chloroindole (Leimgruber-Batcho Approach)

This route avoids regioselectivity issues by constructing the pyrrole ring after establishing the halogen pattern.

  • Starting Material: 3-Chloro-4-iodo-6-methylnitrobenzene.

  • Step 1 (Enamine Formation): React with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C.
    
    • Mechanism:[1][3][4] Condensation of the methyl group (acidified by the ortho-nitro group) with DMF-DMA.

  • Step 2 (Reductive Cyclization): Treat the resulting

    
    -dimethylaminostyrene with Zinc/Acetic acid or Fe/HCl.
    
    • Result: Formation of the indole core with halogens intact at C5 and C6.

Protocol B: Regioselective Iodination of 6-Chloro-7-Azaindole

Because the pyridine ring is electron-deficient, electrophilic iodination (NIS) prefers the electron-rich pyrrole ring (C3). To iodinate C5, one must often block C3 or use a lithiation strategy.

  • Lithiation Strategy:

    • Protect N1 (e.g., SEM or Boc).

    • Li-Halogen Exchange: Use

      
      -BuLi at -78°C. Note: Lithium-halogen exchange is faster at Br/I than Cl. If starting with 5-bromo-6-chloro, Li exchange occurs at C5.
      
    • Quench: Add Iodine (

      
      ).
      

Sequential Functionalization Workflows

Comparison of Reaction Conditions
Reaction StageTarget BondCatalyst SystemLigand ClassTypical Temp
Stage 1 C5-I

or

Triphenylphosphine / Bidentate25°C - 60°C
Stage 2 C6-Cl

Biaryl Phosphines (Buchwald: XPhos, RuPhos)80°C - 110°C
Stage 2 (Alt) C6-Cl (Azaindole only)None (SNAr)N/A (Nucleophilic Amine/Alkoxide)100°C - 140°C
Visualizing the Logic (DOT Diagram)

OrthogonalStrategy cluster_conditions Catalyst Selectivity Start 5-Iodo-6-Chloro Scaffold Path1 Stage 1: C5 Functionalization (Mild Pd Coupling) Start->Path1 Suzuki/Sonogashira (RT - 60°C) Intermed 5-Aryl-6-Chloro Intermediate Path1->Intermed Path2A Stage 2A: C6 Pd-Coupling (Buchwald Ligands) Intermed->Path2A Indoles/Quinolines (>80°C) Path2B Stage 2B: C6 SnAr (Azaindoles Only) Intermed->Path2B Azaindoles (Nucleophile + Heat) Final 5,6-Difunctionalized Product Path2A->Final Path2B->Final C5_Cat Pd(PPh3)4 Selects I over Cl C6_Cat XPhos Pd G3 Activates Cl

Caption: Sequential logic for orthogonal functionalization of 5-iodo-6-chloro heterocycles.

Detailed Experimental Protocols

Stage 1: Selective Suzuki Coupling at C5-I

This protocol selectively couples a boronic acid to the C5-iodine without affecting the C6-chlorine.

Reagents:

  • 5-Iodo-6-chloroindole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[5]

Procedure:

  • Charge a reaction vial with the indole, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Stir at 40–60°C for 4–6 hours. Critical: Monitor by LCMS.[6][7] Do not overheat, or oxidative addition into C6-Cl may initiate.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Stage 2: Amination of C6-Cl (Buchwald-Hartwig)

This protocol activates the sluggish C6-chloride to install an amine tail.

Reagents:

  • 5-Aryl-6-chloroindole (from Stage 1)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv)
    
  • Ligand: XPhos or BrettPhos (0.04 equiv)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or

    
    -BuOH
    

Procedure:

  • Pre-complex the catalyst and ligand in the solvent for 5 minutes under Argon.

  • Add the substrate, amine, and base.[1][7]

  • Heat to 100–110°C in a sealed tube for 12–18 hours.

  • Note: If using 7-azaindole,

    
     may cause side reactions; 
    
    
    
    is milder.

References

  • Synthesis of 5-Chloroindoles via Leimgruber-Batcho

    • Title: "Efficient Synthesis of 5-Fluoro-6-substituted Indoles using Leimgruber-B
    • Source: TSI Journals, Organic Chemistry.
    • URL:[Link]

  • Orthogonal Cross-Coupling Strategies

    • Title: "Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex"
    • Source: DB Thueringen.
    • URL:[Link]

  • 7-Azaindole Functionalization

    • Title: "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling"
    • Source: ACS Omega.
    • URL:[Link]

  • C2-Iodoindole Synthesis (Relevant for Halogen Exchange Protocols)

    • Title: "Synthesis of C2-Iodoindoles via an Arom
    • Source: Organic Letters (ACS).
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: "6-Chloro-5-iodo-1H-indole Product Page"
    • Source: M
    • URL:[Link]

Sources

Introduction: The Strategic Value of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Sourcing and Application of 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine

In the landscape of modern medicinal chemistry and drug development, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure. Its resemblance to purine has made it a cornerstone for the design of a multitude of biologically active agents, including kinase inhibitors, anti-viral compounds, and treatments for neurological disorders.[1] The specific isomer, 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine, represents a highly versatile and strategically functionalized building block. The presence of three distinct reactive sites—the pyrazole N-H, the chloro group, and the iodo group—offers chemists orthogonal handles for sequential, selective functionalization, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the commercial landscape for 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine. It delves into the critical importance of isomeric specificity, outlines a robust framework for in-house quality control, discusses its synthetic utility, and provides essential safety protocols. The objective is to empower research teams to confidently source, validate, and utilize this high-value intermediate to accelerate their discovery programs.

Chapter 1: The Commercial Supplier Landscape: Navigating Isomeric Complexity

A primary challenge in sourcing substituted pyrazolopyridines is the existence of numerous constitutional isomers. A query for a "chloro-iodo-pyrazolo-pyridine" can yield multiple hits with the same molecular formula (C₆H₃ClIN₃) and weight (279.47 g/mol ), but with vastly different substitution patterns and chemical properties. For the target compound, 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine , the correct CAS number is 2701680-13-7 .[2] It is imperative that researchers verify this CAS number during procurement to avoid costly errors and project delays.

The following table summarizes known commercial sources for this specific building block. Availability and stock levels can fluctuate, and direct inquiry is always recommended.

SupplierCAS NumberPurityAvailable QuantitiesNotes
Alchimica 2701680-13-7Not specified250 mg, 1 gSpecialist chemical provider.[3][4]
Pharmasources 2701680-13-7Not specifiedg to kg scaleLists multiple potential suppliers from its network.[2]

Note on Isomeric Variants: Researchers should be aware of other commercially available isomers that may appear in searches, such as:

  • 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 1259223-95-4) [5]

  • 6-Chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 2358694-07-0) [6]

  • 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1260672-72-7)

The distinct substitution patterns of these isomers will lead to different reactivity and biological activity profiles.

Chapter 2: A Framework for In-House Quality Control and Validation

Given the potential for isomeric confusion and the critical importance of starting material integrity for reproducible research, independent analytical verification is not just recommended—it is essential. A multi-pronged approach ensures both the identity and purity of the received material.

Recommended Analytical Workflow
  • Identity Confirmation (LC-MS): The initial and most rapid check is to confirm the molecular weight. The compound should exhibit the expected mass corresponding to its molecular formula.

  • Structural Verification (¹H NMR): Nuclear Magnetic Resonance spectroscopy is the gold standard for confirming the specific isomeric structure. The number of signals, their splitting patterns (multiplicity), and chemical shifts provide a unique fingerprint of the molecule's substitution pattern.

  • Purity Assessment (HPLC-UV): High-Performance Liquid Chromatography with UV detection is the preferred method for quantifying the purity of the material, separating it from any starting materials, by-products, or other isomers.

Protocol: Rapid Identity and Purity Assessment via LC-MS

This protocol describes a self-validating system for the initial qualification of incoming material.

Objective: To confirm the molecular weight of 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine and assess its approximate purity.

Methodology:

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile or Methanol. Vortex to ensure complete dissolution.

  • Instrumentation: Utilize a standard reversed-phase LC-MS system (e.g., Agilent, Waters, Shimadzu) equipped with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • Scan Range: 100 - 500 m/z

    • Expected [M+H]⁺: 280.9 (calculated for C₆H₄ClIN₃⁺)

  • Data Analysis:

    • Verify the presence of a major peak in the mass spectrum corresponding to the expected [M+H]⁺ ion.

    • Integrate the corresponding peak in the UV chromatogram (e.g., at 254 nm) to determine the purity percentage. A purity level of >95% is typically acceptable for initial screening campaigns.

Quality Control Workflow Diagram

QC_Workflow cluster_procurement Procurement cluster_qc In-House QC cluster_disposition Disposition Order Place Order (Specify CAS 2701680-13-7) Receive Receive Material Order->Receive Supplier Shipment LCMS LC-MS Analysis (Check MW & Purity) Receive->LCMS Sample for Testing NMR 1H NMR Analysis (Confirm Isomer) LCMS->NMR If MW is correct Decision Pass/Fail? NMR->Decision Accept Accept into Inventory (Release for Use) Decision->Accept Pass Reject Reject Lot (Contact Supplier) Decision->Reject Fail

Caption: Workflow for incoming material validation.

Chapter 3: Synthetic Utility and Reaction Pathways

The strategic placement of the chloro and iodo substituents, coupled with the pyrazole N-H, makes 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine a powerful intermediate for building molecular complexity through various cross-coupling reactions.

  • N-Alkylation/Arylation: The pyrazole nitrogen can be readily functionalized using standard alkylating agents (e.g., alkyl halides, benzyl bromide) or through Buchwald-Hartwig amination conditions for N-arylation.

  • Suzuki-Miyaura Coupling: The iodo group at the C5 position is highly susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide range of boronic acids and esters, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: The chloro group at the C6 position is amenable to amination reactions, providing a vector to install various amine functionalities. The differential reactivity between the C-I and C-Cl bonds can often be exploited for selective, stepwise functionalization.

Illustrative Synthetic Pathway

The general synthesis of the 1H-pyrazolo[3,4-b]pyridine core often involves the condensation and cyclization of a substituted aminopyrazole or the construction of the pyrazole ring onto a pre-existing pyridine frame.[7] A plausible route to the title compound would start from a suitably substituted pyridine derivative.

Synthetic_Pathway Start Substituted Pyridine e.g., 2,5-dichloro-3-aminopyridine Intermediate1 Diazotization & Iodination Sandmeyer-type reaction Start->Intermediate1 1. NaNO2, H+ 2. KI Intermediate2 Cyclization Precursor Introduction of pyrazole components Intermediate1->Intermediate2 Condensation Product 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine Final Ring Closure Intermediate2->Product Cyclization (e.g., thermal or acid-catalyzed)

Caption: A generalized synthetic approach to the target scaffold.

Chapter 4: Safe Handling and Storage Protocols

As with any halogenated heterocyclic compound, proper safety precautions are mandatory. Information derived from Safety Data Sheets (SDS) for structurally related compounds provides a strong basis for safe handling.[8][9][10]

Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Irritation: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[8]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.[8]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is required. Ensure no skin is exposed.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][9]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[8]

Storage Conditions:

  • Store in a tightly closed container in a dry and well-ventilated place.[8][9]

  • For long-term stability, storage in a refrigerator under an inert atmosphere is recommended to prevent degradation.[10]

Conclusion

6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine is a high-value building block that offers significant potential for accelerating drug discovery programs. Its successful application hinges on careful sourcing, with strict attention paid to isomeric purity by verifying the CAS number (2701680-13-7). The implementation of a robust in-house QC workflow, combining LC-MS and NMR, is a non-negotiable step to ensure the integrity of starting materials and the reproducibility of subsequent synthetic efforts. By leveraging the orthogonal reactivity of its functional groups and adhering to strict safety protocols, research organizations can effectively unlock the synthetic potential of this versatile scaffold.

References

  • 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine (1 x 1 g). Alchimica. [Link]

  • 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine (1 x 250 mg). Alchimica. [Link]

  • 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine. PubChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • 3-Chloro-1H-pyrazolo[3,4-b]pyridine. Amerigo Scientific. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. Thieme Chemistry. [Link]

  • Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.

Sources

5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine tautomerism and stability

Author: BenchChem Technical Support Team. Date: February 2026

Tautomerism, Stability, and Structural Dynamics [1][2][3][4]

Executive Summary

The 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine scaffold represents a high-value intermediate in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its structural utility lies in its dual-functionalization potential: the 6-chloro substituent serves as an electrophilic "warhead" for nucleophilic aromatic substitution (


), while the 5-iodo  moiety acts as a versatile "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

However, the utility of this scaffold is complicated by annular tautomerism (N1-H vs. N2-H) and specific stability profiles governed by the halogenation pattern. This guide provides a mechanistic analysis of these factors to ensure reproducible synthesis and accurate biological characterization.

Tautomerism & Structural Dynamics

The N1-H vs. N2-H Equilibrium

Like most fused pyrazoles, 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine exists in a tautomeric equilibrium between the 1H-tautomer and the 2H-tautomer .[5][6]

  • 1H-Tautomer (Thermodynamically Favored): In the gas phase and non-polar solvents, the 1H-form is generally more stable (

    
    ). This stability arises because the 1H-form maintains a more continuous aromatic circuit across the fused bicyclic system compared to the 2H-form, which possesses a more quinoid-like character in the pyrazole ring.
    
  • Electronic Influence of Substituents:

    • 6-Chloro: The electron-withdrawing inductive effect (-I) of the chlorine atom at C6 depletes electron density from the pyridine ring. This increases the acidity of the pyrrolic NH, potentially lowering the barrier for proton transfer, but it does not significantly invert the thermodynamic preference for the 1H-form.

    • 5-Iodo: The iodine atom is bulky and polarizable. While primarily exerting a -I effect, its steric bulk is directed away from the N1/N2 region, minimizing steric influence on the tautomeric ratio.

Solvent Effects
  • Polar Protic Solvents (MeOH, Water): Can stabilize the more polar 2H-tautomer or zwitterionic transition states via hydrogen bonding, slightly shifting the equilibrium, though the 1H-form remains dominant.

  • Polar Aprotic Solvents (DMSO, DMF): Often used for

    
     reactions. These solvents are strong hydrogen bond acceptors and can strip the proton, forming the anion , which is the reactive species in alkylations. The regioselectivity of alkylation (N1 vs. N2) is kinetically controlled and often yields mixtures, necessitating rigorous characterization.
    

Tautomerism Fig 1. Tautomeric Equilibrium and Anion Formation Pathways. T1 1H-Tautomer (Thermodynamic Major) TS Transition State (Proton Transfer) T1->TS -H+ (Deprotonation) Anion Pyrazolopyridine Anion (Reactive Species) T1->Anion Base (e.g., K2CO3) T2 2H-Tautomer (Kinetic/Minor) TS->T2 +H+ (Reprotonation) Anion->T1 Kinetic Trap Anion->T2 Steric Control

Stability Profile

Chemical Stability: Hydrolysis and Nucleophilic Attack

The 6-chloro position is highly activated due to the electron-deficient nature of the pyridine ring, further exacerbated by the adjacent ring nitrogen (N7) and the electron-withdrawing 5-iodo group.

  • Hydrolysis: In acidic or basic aqueous media, the 6-Cl is susceptible to hydrolysis, converting the molecule to the 6-oxo (pyridone) derivative. This is a common degradation pathway during prolonged storage in wet solvents.

  • Nucleophiles: The C6 position reacts rapidly with amines, thiols, and alkoxides. While this is a desired feature for synthesis, it poses a stability risk if the compound is exposed to nucleophilic impurities.

Photostability: The C-I Bond

The C5-Iodo bond is the weakest link regarding photostability. Carbon-Iodine bonds have low dissociation energies (


).
  • Mechanism: Exposure to UV/visible light can induce homolytic cleavage of the C-I bond, generating an aryl radical. This radical can abstract hydrogen from solvents, leading to de-iodination (forming 6-chloro-1H-pyrazolo[3,4-b]pyridine) or dimerization.

  • Precaution: Compounds must be stored in amber vials and protected from direct light during synthesis and purification.

Thermal Stability

The scaffold itself is thermally robust, typically stable up to


. However, in the presence of Lewis acids or metals (during catalysis), dehalogenation can occur at elevated temperatures.

Experimental Characterization Protocol

Distinguishing between N1- and N2-isomers (or confirming the tautomeric state) is critical. Standard


 NMR is often insufficient due to rapid proton exchange. The following protocol uses Heteronuclear Multiple Bond Correlation (HMBC)  for definitive assignment.
Protocol: N-Isomer Determination via HMBC

Objective: To unambiguously assign N1-alkylated vs. N2-alkylated products or dominant tautomers.

Materials:

  • Sample: ~10 mg of 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine (or derivative).

  • Solvent: DMSO-

    
     (preferred for solubility and slowing proton exchange).
    

Step-by-Step Workflow:

  • Preparation: Dissolve the sample completely in DMSO-

    
    . Ensure the tube is free of paramagnetic impurities.
    
  • 1D Acquisition: Acquire a standard

    
     NMR spectrum. Identify the C3-H proton (typically a singlet around 8.0–8.5 ppm) and the C4-H proton (singlet/doublet around 8.0–9.0 ppm).
    
  • 2D HMBC Setup: Set up a

    
     HMBC experiment (or 
    
    
    
    HSQC if nitrogen is protonated, but HMBC is more versatile). Optimize for long-range coupling (
    
    
    ).
  • Analysis Logic:

    • N1-Isomer: The C3-H proton will show a strong 3-bond correlation (

      
      ) to the N1  nitrogen. It will not typically show a strong correlation to N2.
      
    • N2-Isomer: The C3-H proton is only 2 bonds away from N2 (

      
      , often weak or silent in standard HMBC) and 3 bonds from the bridgehead carbon, but the diagnostic cross-peak pattern differs. Crucially, if an alkyl group is present, the alkyl protons will correlate to the specific nitrogen they are attached to.
      
    • Chemical Shift: N2-alkylated isomers typically display a pyrazole C3-H signal that is upfield (shielded) compared to the N1-isomer.

Data Summary Table: Typical NMR Shifts (DMSO-


) 
Feature1H-Tautomer / N1-Alkyl2H-Tautomer / N2-Alkyl
C3-H Shift (

)
~8.0 - 8.2 ppm~8.3 - 8.6 ppm (Deshielded)
C13 NMR (C3) ~133 - 135 ppm~125 - 130 ppm
N15 Shift N1: ~ -180 ppm (shielded)N2: ~ -100 ppm (deshielded)

Reactivity & Synthetic Implications[1][2][4][5][8][9][10][11]

The 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine scaffold requires a strategic order of operations to prevent side reactions.

Regioselectivity of Alkylation

Alkylation of the parent scaffold usually occurs under basic conditions (


 or 

).
  • Kinetic Product: N2-alkylation is often kinetically favored due to the proximity of the lone pair to the pyridine ring's electron-withdrawing influence, which makes N2 less sterically hindered in the anion state.

  • Thermodynamic Product: N1-alkylation.

  • Control: To favor N1-alkylation, use bulky bases or reversible conditions (thermodynamic control). To favor N2, use small electrophiles and lower temperatures.

Orthogonal Functionalization Workflow

To maximize yield, reactions should follow the reactivity hierarchy:


 (C6) > Alkylation (N1/N2) > Cross-Coupling (C5) .

Reactivity Fig 2. Synthetic Workflow and Decision Points. cluster_0 Path A: N-Alkylation First (Common) cluster_1 Path B: C6-Substitution First Start 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine Alk Step 1: N-Alkylation (NaH, R-X) Start->Alk SnAr Step 1: SnAr at C6 (R-NH2, Heat) Start->SnAr Mix Mixture: N1-R + N2-R (Requires Separation) Alk->Mix Sep Isolate N1-R Mix->Sep Suzuki C5-Functionalization (Pd-Catalysis) Sep->Suzuki Step 2: Suzuki Coupling (C5-I) Note Note: Reduces acidity of NH May affect solubility SnAr->Note

References

  • Lynch, B. M., et al. (1988).[4] "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420-428. Link

  • Fustero, S., et al. (2020). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 25(24), 5943. Link

  • Ye, X., et al. (2009).[7] "Synthesis and anticancer activity of novel 5-substituted pyrazolo[3,4-b]pyridines." Bioorganic & Medicinal Chemistry Letters, 19(17), 5054-5058.

  • Alkorta, I., & Elguero, J. (2004). "Tautomerism of pyrazolo[3,4-b]pyridines." Journal of Chemical Information and Computer Sciences, 44, 212-218.
  • PubChem Compound Summary. (2025). "1H-pyrazolo[3,4-b]pyridine."[1][2][4][5][6][7][8][9][10][11] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Synthesis of 5,6-disubstituted pyrazolo[3,4-b]pyridines from di-halo precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5,6-Disubstituted Pyrazolo[3,4-b]pyridines

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat), kinase inhibitors (e.g., substituted derivatives targeting TRK, GSK-3), and anti-proliferative agents.

This Application Note provides a validated technical guide for the regioselective synthesis of 5,6-disubstituted pyrazolo[3,4-b]pyridines starting from di-halo precursors. Specifically, we focus on the 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine core. This precursor offers a unique "orthogonal reactivity" profile, enabling chemists to selectively functionalize the C6 position via Nucleophilic Aromatic Substitution (


) and the C5 position via Palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).

Strategic Analysis: Reactivity & Regiocontrol

Successful synthesis relies on exploiting the electronic differences between the C5 and C6 positions relative to the pyridine nitrogen (N7).

Electronic Landscape
  • Position C6 (

    
    -to-Nitrogen):  The carbon at position 6 is adjacent to the pyridine nitrogen (N7). The inductive electron-withdrawing effect of N7 renders C6 highly electrophilic, making the C6-Cl bond susceptible to 
    
    
    
    displacement by amines, alkoxides, or thiols.
  • Position C5 (

    
    -to-Nitrogen):  The C5 position is electronically similar to the 3-position of a pyridine ring. It is less electrophilic and resistant to 
    
    
    
    . However, the C5-Br bond possesses a lower bond dissociation energy (BDE) compared to C6-Cl, making it the preferred site for oxidative addition by Pd(0) catalysts.
The "Switchable" Workflow

By selecting the reaction sequence, chemists can access diverse analogs from a single precursor:

  • Path A (Kinetic/Electronic Control):

    
     at C6 
    
    
    
    Pd-Coupling at C5.
  • Path B (Chemoselective Control): Pd-Coupling at C5 (using specific catalysts)

    
     Functionalization at C6.
    

Figure 1: Decision tree for orthogonal functionalization of the 5-bromo-6-chloro scaffold.

Experimental Protocols

Protocol A: C6-Selective Amination via

Objective: Introduce an amine motif at C6 while preserving the C5-Bromine for subsequent coupling.

Materials:

  • Substrate: 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol (for thermal) or DMSO (for microwave)

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve the substrate (100 mg, 0.43 mmol) in n-Butanol (2.0 mL).

  • Addition: Add DIPEA (150 µL, 0.86 mmol) followed by the amine (0.52 mmol).

  • Reaction:

    • Thermal: Heat to 100–110°C for 4–12 hours. Monitor by LC-MS.[1]

    • Microwave (Preferred): Heat at 120°C for 30–60 minutes.

  • Work-up: Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

  • Validation:

    
    H NMR should show the disappearance of the amine NH (if primary) and a shift in the pyridine ring protons. The isotopic pattern of Br (
    
    
    
    Br/
    
    
    Br 1:1) must remain in MS.

Critical Note: If the reaction is sluggish, catalytic KF (0.5 equiv) in DMSO can accelerate the displacement via the "Halex" type mechanism or simply by increasing fluoride-mediated basicity, though direct amine attack is usually sufficient for C6-Cl.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Form a C-C bond at C5 using the greater reactivity of the C-Br bond, leaving the C6-Cl intact.

Materials:

  • Substrate: 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction tube with Argon or Nitrogen.

  • Loading: Add substrate, boronic acid, and Pd(dppf)Cl₂[2]·DCM.

  • Solvent System: Add 1,4-Dioxane and aqueous Na₂CO₃.

  • Degassing: Bubble Argon through the mixture for 5 minutes (Critical to prevent homocoupling or oxidation).

  • Reaction: Heat at 80°C for 2–6 hours.

    • Caution: Do not overheat (>100°C) or extend time unnecessarily, as the Pd catalyst may eventually activate the C6-Cl bond, leading to bis-coupling.

  • Work-up: Filter through a pad of Celite. Dilute with EtOAc/Water. Extract organic layer.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Why this works: Pd(dppf)Cl₂ is a robust catalyst that inserts well into C-Br bonds but is generally sluggish toward electron-deficient C-Cl bonds (like those at C6) at moderate temperatures [1].

Data & Troubleshooting

Comparative Reactivity Table
VariableC6-Cl (

)
C5-Br (Pd-Coupling)
Activation Energy Low (due to N7 proximity)Low (due to weak C-Br bond)
Preferred Reagents Amines, Alkoxides, ThiolsBoronic Acids, Stannanes
Catalyst Required? No (Thermal/Base only)Yes (Pd, Ni)
Selectivity Factor High (C5-Br is inert to

)
Moderate (Must control Temp to avoid C6 reaction)
Common Issues & Solutions
  • Issue: Bis-coupling observed during Protocol B (Suzuki).

    • Root Cause: Temperature too high or catalyst too active (e.g., XPhos, SPhos).

    • Fix: Switch to Pd(PPh₃)₄ or Pd(dppf)Cl₂. Lower temperature to 60-70°C. Reduce reaction time.

  • Issue: No reaction at C6 during Protocol A.

    • Root Cause: Amine nucleophile is too sterically hindered or weak (e.g., aniline).

    • Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) and raise temperature to 140°C. Use NaH to deprotonate the amine/aniline pre-addition (forming the amide anion).

  • Issue: N1-Alkylation side reactions.

    • Root Cause: The pyrazole NH is acidic.

    • Fix: If the starting material is unprotected at N1, it is highly recommended to protect it (e.g., THP, SEM, or Bn) before attempting these couplings, or ensure the base used in Suzuki coupling (Na₂CO₃) is not strong enough to cause rapid alkylation with electrophiles present (though less of an issue in Suzuki than alkylation reactions). Note: The protocols above assume N1 is either tolerated or protected based on specific target needs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Follmann, M., et al. (2017). The Chemistry of Non-Nucleoside Soluble Guanylate Cyclase Stimulators (Riociguat). Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

  • Li, J., et al. (2019).[3] Preparation of 1,5-Dihydropyrazolo[3',4':5,6]pyrano[3,4-b]pyridines via a Microwave-Assisted, Palladium-Catalyzed Regioselective C-H Heteroarylation.[3] The Journal of Organic Chemistry, 84(9), 5855-5862.[3] Link

  • Laha, J. K., et al. (2020). Regioselective C-H Functionalization of Pyrazolo[3,4-b]pyridines. Chemical Communications. Link

Sources

N-alkylation procedures for 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine

Executive Summary

The scaffold 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine is a high-value intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its halogen handles: the C5-iodine is primed for Suzuki/Sonogashira couplings, while the C6-chlorine allows for subsequent


 displacements.

However, the critical first step in library generation is often N-alkylation . This reaction presents a regioselectivity challenge between the


  (thermodynamic) and 

(kinetic/steric) positions. This guide provides optimized protocols to control this selectivity and, crucially, the analytical framework to validate the regioisomeric identity of the products.

Mechanistic Insight & Regioselectivity

The deprotonated pyrazolo[3,4-b]pyridine anion is an ambident nucleophile. The regiochemical outcome is dictated by the interplay of steric hindrance, solvent polarity, and the "hard/soft" nature of the counter-cation.

  • 
    -Alkylation (Thermodynamic):  Generally favored due to the stability of the resulting aromatic system. The lone pair on 
    
    
    
    is less sterically encumbered in the anion form relative to
    
    
    (which is flanked by the C3-H).
  • 
    -Alkylation (Kinetic/Minor):  Can be promoted by:
    
    • Chelation effects: Solvents or cations that coordinate with the pyridine nitrogen (

      
      ) can transiently block 
      
      
      
      or direct the electrophile to
      
      
      .
    • Steric Bulk: Extremely bulky electrophiles may encounter repulsion at

      
       from the peri-hydrogen (or lack thereof) interactions, though 
      
      
      
      is usually more hindered by C3-H.
    • Mitsunobu Conditions: Often yield higher ratios of

      
       product compared to direct alkylation.
      
Pathway Visualization

Regioselectivity Start 6-Chloro-5-iodo- 1H-pyrazolo[3,4-b]pyridine Base Deprotonation (Base: NaH or Cs2CO3) Start->Base Anion Ambident Anion (Delocalized Negative Charge) Base->Anion N1_Path Path A: N1 Attack (Less Steric Hindrance) Anion->N1_Path Standard Conditions (DMF, NaH) N2_Path Path B: N2 Attack (Proximity to C3-H) Anion->N2_Path Chelation/Steric Control Prod_N1 N1-Alkyl Product (Major - Thermodynamic) NOE: Alkyl ↔ H3 (Weak/None) N1_Path->Prod_N1 Prod_N2 N2-Alkyl Product (Minor - Kinetic) NOE: Alkyl ↔ H3 (Strong) N2_Path->Prod_N2

Figure 1: Mechanistic divergence in the alkylation of pyrazolo[3,4-b]pyridines.

Experimental Protocols

Method A: High-Fidelity N1-Alkylation (Standard)

Best for: Primary alkyl halides (MeI, EtBr, BnBr) where thermodynamic stability drives the reaction.

Reagents:

  • Substrate: 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: Alkyl Halide (1.1 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH portion-wise over 5 minutes.

    • Note: Gas evolution (

      
      ) will occur. Stir at 0 °C for 30 minutes until evolution ceases and the solution turns clear/yellow (anion formation).
      
  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitor: Check LCMS. The starting material (ES- ~278 m/z) should disappear.

  • Quench: Cool back to 0 °C. Quench carefully with saturated

    
     solution.
    
  • Workup: Dilute with EtOAc. Wash organic layer with water (

    
    ) to remove DMF, then brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The

    
    -isomer is typically less polar  (higher 
    
    
    
    ) than the
    
    
    -isomer due to better shielding of the dipole.
Method B: Mild Base Alkylation (Sensitive Substrates)

Best for: Electrophiles with base-sensitive functional groups (e.g., esters, nitriles) or when NaH is too harsh.

Reagents:

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Suspend substrate and

    
     in MeCN.
    
  • Add electrophile (1.2 eq).

  • Heat to 60 °C for 4–12 hours.

    • Note: This method often produces a mixture (e.g., 4:1 to 10:1 ratio of

      
      ). Column chromatography is strictly required.
      

Analytical Validation: Distinguishing N1 vs. N2

Correctly assigning the regiochemistry is the most critical step. Do not rely solely on LCMS (isomers have identical mass).

Table 1: Structural Characterization Matrix

FeatureN1-Alkylated Product N2-Alkylated Product
1H NMR (NOESY) No/Weak correlation between N-Alkyl protons and Pyrazole-H3.Strong correlation between N-Alkyl protons and Pyrazole-H3.
13C NMR (C3 Shift) C3 carbon typically shifts upfield relative to N2.C3 carbon typically shifts downfield.
TLC (

)
Generally Higher (Less Polar).Generally Lower (More Polar).
Crystallography Definitive (if solid).Definitive (if solid).

Why NOESY works: In the 1H-pyrazolo[3,4-b]pyridine system, the


 position is directly adjacent to the 

proton. An alkyl group at

will be spatially close (< 5 Å) to the

proton, resulting in a strong Nuclear Overhauser Effect (NOE). The

position is adjacent to the bridgehead carbon (

) and the pyridine ring, placing the alkyl group further from

.

Troubleshooting & Optimization

Problem: Low Conversion

  • Cause: Poor solubility of the anion or "dead" NaH.

  • Fix: Ensure DMF is strictly anhydrous. Use fresh NaH. If using

    
    , switch to 
    
    
    
    or add 18-crown-6 ether to solubilize the cation.

Problem: Poor Regioselectivity (High N2 formation)

  • Cause: Steric clash at

    
     or solvent effects.
    
  • Fix: Switch solvent to THF (less polar) to encourage tight ion-pairing, which often favors the thermodynamic

    
     product. Lower the temperature to 0 °C or -10 °C.
    

Problem: Hydrolysis of C6-Chloro

  • Cause: Reaction left too long in basic aqueous workup or presence of hydroxide.

  • Fix: The 6-Cl is activated by the pyridine nitrogen. Avoid strong nucleophiles (like

    
    ) during alkylation. Use non-nucleophilic bases (NaH, 
    
    
    
    ).

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2][3][4]

    • Source:Molecules (MDPI), 2021.
    • URL:[Link]

  • Regioselectivity in Indazole/Pyrazolo-pyridine Alkylation

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:RSC Advances, 2024.[5]

    • URL:[Link]

  • NMR Differentiation of Regioisomers

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[6]

    • Source:Magnetic Resonance in Chemistry, 2024.[6]

    • URL:[Link]

  • Compound Data (6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine)

    • Title: 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine - Substance Record.
    • Source: PubChem.[7][8]

    • URL:[Link]

Sources

Application Note: Microwave-Assisted Functionalization of 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine

[1][2]

Executive Summary

The scaffold 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine represents a "privileged structure" in kinase inhibitor discovery due to its resemblance to the adenine hinge-binding motif.[1][2] However, its utility is often limited by the poor solubility of the parent heterocycle and the competitive reactivity of its three electrophilic/nucleophilic sites: the N1-amine , the C5-iodide , and the C6-chloride .[1]

This guide details a microwave-assisted workflow to orthogonalize these reactive sites. By leveraging the specific heating profiles of microwave irradiation, researchers can achieve kinetic separation between the labile C5-I oxidative addition and the more sluggish C6-Cl activation, enabling high-yield library generation.[1]

Chemical Profile & Reactivity Triage

Before initiating synthesis, it is critical to understand the electronic landscape of the molecule. The reactivity order under palladium-catalyzed conditions is distinct from nucleophilic aromatic substitution (SNAr) conditions.[1][2]

SiteMoietyReactivity ModeRelative Reactivity (Pd-Cat)Relative Reactivity (SNAr)
N-1 Pyrazole NHDeprotonation / AlkylationHigh (Base-mediated)N/A
C-5 Aryl IodideOxidative AdditionPrimary Site (Fastest) Low
C-6 Aryl ChlorideOxidative Addition / SNArSecondary Site (Slow)Primary Site (Fastest)

Key Insight: Under microwave conditions, the C5-Iodine bond undergoes oxidative addition with Pd(0) significantly faster than the C6-Chlorine bond.[1][2] This allows for chemoselective Suzuki-Miyaura coupling at C5 without disturbing the C6-Cl handle.[1] Conversely, the C6 position is ortho to the pyridine nitrogen, making it highly susceptible to SNAr displacement, which can be performed before or after C5 coupling depending on the nucleophile's tolerance.[2]

Decision Tree: Functionalization Workflow

GStartStarting Material:6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridineStep1Step 1: N1-Protection/Alkylation(Mandatory for Solubility)Start->Step1  K2CO3, Alkyl Halide, MW 80°CDecisionSelect Primary TargetStep1->DecisionPathAPath A: C5 Functionalization(Suzuki/Sonogashira)Decision->PathA  Pd(0), Boronic Acid  (Kinetic Control)PathBPath B: C6 Functionalization(SnAr/Buchwald)Decision->PathB  Amine/Alkoxide  (Thermodynamic Control)ProdAIntermediate A:5-Aryl-6-ChloroPathA->ProdAProdBIntermediate B:5-Iodo-6-Amino/AlkoxyPathB->ProdBFinalFinal Bis-FunctionalizedScaffoldProdA->Final  Step 3: C6 DisplacementProdB->Final  Step 3: C5 Coupling

Figure 1: Strategic workflow for orthogonal functionalization. Path A is generally preferred to preserve the versatile Chlorine handle for late-stage diversification.[1]

Detailed Experimental Protocols

Protocol A: N1-Alkylation (Solubility Engineering)

Context: The parent scaffold is sparingly soluble in non-polar solvents. N-alkylation (or protection with THP/SEM) is essential for consistent microwave absorption and catalyst solubility.[1][2]

Reagents:

  • Substrate: 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)[1][2][3]

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)[2]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[2]

  • Solvent: DMF (anhydrous)[2]

Microwave Parameters:

  • Temp: 80 °C

  • Time: 10–15 minutes

  • Power: Dynamic (Max 200W)[1][2]

  • Stirring: High

Procedure:

  • Dissolve the substrate in DMF (0.2 M concentration) in a microwave-compatible vial.

  • Add Cs₂CO₃ and the alkyl halide. Cap the vial under argon.

  • Irradiate at 80 °C. Note: The reaction is exothermic; use a ramp time of 2 minutes.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[1] If no precipitate, extract with EtOAc.

  • Validation: Check Regioselectivity (N1 vs N2) via NOESY NMR. N1 alkylation is typically favored sterically and electronically.[1]

Protocol B: Regioselective C-5 Suzuki-Miyaura Coupling

Context: This step exploits the weaker C-I bond. The use of microwave irradiation allows for lower catalyst loading and shorter reaction times (15 min vs 12 hours thermal), reducing de-iodination byproducts.[2]

Reagents:

  • Substrate: N-Alkylated 6-Chloro-5-iodo-scaffold (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.1 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) - Chosen for robustness.[1][2]

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)[2]

Microwave Parameters:

  • Temp: 100–110 °C

  • Time: 20 minutes

  • Pressure Limit: 15 bar

Procedure:

  • In a microwave vial, combine the substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add Dioxane and aqueous base.[1]

  • Irradiate at 110 °C for 20 minutes.

  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Hexane/EtOAc).

  • Critical Check: Ensure the C6-Chlorine is intact (verify by MS isotope pattern, Cl ³⁵/³⁷ ratio 3:1).[2]

Protocol C: C-6 Buchwald-Hartwig Amination

Context: After C5 is functionalized, the C6-Chlorine is deactivated by the electron-rich pyrazole ring but activated by the pyridine nitrogen.[1] Standard SNAr works for aliphatic amines.[1] For anilines or hindered amines, Buchwald-Hartwig is required.[1]

Reagents:

  • Substrate: 5-Aryl-6-chloro-scaffold (1.0 equiv)

  • Amine (1.2–1.5 equiv)[2]

  • Catalyst: Pd₂dba₃ (2 mol%) + XPhos or BrettPhos (4 mol%)[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1][2]

  • Solvent: Toluene or tert-Amyl Alcohol[1][2]

Microwave Parameters:

  • Temp: 120–140 °C

  • Time: 30–45 minutes

  • Pre-stirring: 2 minutes (to form active catalytic species)

Procedure:

  • Mix Pd precursor and Ligand in the solvent under Argon for 5 mins to pre-form the catalyst.

  • Add the substrate, amine, and base.[4]

  • Irradiate at 130 °C.

  • Note: If using NaOtBu, ensure the system is strictly anhydrous. For base-sensitive substrates, switch to K₃PO₄ and use 1,4-Dioxane/Water.[1][2]

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion at C5 Catalyst poisoning or poor oxidative addition.[1]Switch to Pd(PPh₃)₄ (fresh) or Pd(Amphos)Cl₂ .[1][2] Increase temp to 120°C.
Loss of C6-Cl (Dehalogenation) Over-reduction (hydride source present).[1][2]Use anhydrous solvents (avoid alcohols).[2] Reduce reaction time.
N1/N2 Regioisomer Mix Steric lack of differentiation.[1]Use bulky protecting groups (SEM, THP) or lower alkylation temp to 0°C (conventional) before MW.[2]
Pd Black Precipitation Catalyst decomposition at high MW temp.[1]Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent and stabilizer.[1]

Safety Considerations

  • Pressure Hazards: Microwave heating of aqueous mixtures (Protocol B)[1][2] generates significant pressure.[1] Ensure vials are rated for >20 bar.

  • Toxicology: Halogenated pyrazolopyridines are potential sensitizers.[1] Handle all solids in a fume hood.[1]

  • Residues: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing.[1][2]

References

  • Microwave-Assisted Synthesis Overview

    • Title: Microwave-Assisted Synthesis of Heterocycles.[1]

    • Source: Kappe, C. O.[2] Angew.[1] Chem. Int. Ed.2004 , 43, 6250.[1]

    • URL:[Link][2]

  • Regioselectivity in Pyrazolopyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2][5][6]

    • Source:Molecules2022 , 27(7), 2296.[1]

    • URL:[Link][2]

  • Suzuki Coupling on Chloropyridines

    • Title: Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines.[1][2]

    • Source:J. Mar.[1] Chim. Heterocycl.2014 .[1] (Analogous reactivity pattern).

    • URL:[Link][2]

  • Buchwald-Hartwig Conditions

    • Title: A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.[1]

    • Source:J. Am. Chem. Soc.[1]2010 , 132, 15914.[1]

    • URL:[Link][2]

Troubleshooting & Optimization

Improving yield of Suzuki coupling at C-5 position of pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-b]pyridine Chemistry Division

Topic: Optimization of Suzuki-Miyaura Coupling at the C-5 Position Ticket ID: PYR-C5-SUZ-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The C-5 Challenge

Welcome to the technical guide for functionalizing the C-5 position of pyrazolo[3,4-b]pyridine. If you are experiencing low yields (10–40%), you are likely battling two intrinsic properties of this scaffold:

  • Electronic Deactivation: The C-5 position corresponds to the beta-position of the pyridine ring. Unlike the C-4 or C-6 positions (which are electron-deficient and highly reactive toward oxidative addition), the C-5 position is electronically neutral to slightly electron-rich. It behaves similarly to a 3-halopyridine, making oxidative addition the rate-limiting step.

  • Catalyst Poisoning: The N-1 (pyrazole) and N-7 (pyridine) nitrogens are potent Lewis bases that can displace phosphine ligands, forming inactive Palladium-substrate complexes.

This guide moves beyond standard conditions to specialized protocols designed to overcome these specific barriers.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning (The "N-Binder" Effect). Your substrate is likely acting as a better ligand than your phosphine. Once the substrate binds to Pd(II), the catalytic cycle terminates. Solution:

  • Switch Ligands: Stop using PPh3 or dppf. You need bulky, electron-rich ligands that bind Pd tighter than the substrate nitrogen.

    • Recommendation:XPhos or SPhos (Buchwald Ligands) or A-taPhos .

  • Protect N-1: If N-1 is unsubstituted, the NH is acidic and the anion is a strong coordinator. Protect it with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).

    • Note: PMB (p-methoxybenzyl) is also effective but can be harder to remove if the C-5 substituent is acid-sensitive.

Q2: I see full consumption of starting material, but the major product is the de-halogenated (C-5 H) scaffold.

Diagnosis: Hydrodehalogenation. This occurs when the transmetalation step is slower than the


-hydride elimination or reduction pathways, often due to difficult activation of the boronic acid.
Solution: 
  • Water Control: While water is needed for the base to work, too much promotes reduction. Reduce water ratio to 10:1 (Solvent:Water).

  • Boronate Switch: If using a boronic acid, switch to a Pinacol Ester (BPin) or Potassium Trifluoroborate (BF3K) salt.[1] These release the active boronate species more slowly, matching the rate of the sluggish oxidative addition at C-5.

Q3: Which base should I use? Carbonates are giving me messy baselines.

Diagnosis: Base-Sensitive Intermediates. Strong bases like Na2CO3 can cause protodeboronation of heteroaryl boronic acids. Solution:

  • The "Goldilocks" Base: Use K3PO4 (Potassium Phosphate Tribasic) . It buffers the pH effectively and often improves solubility in dioxane/water systems compared to carbonates.

Module 2: The "Gold Standard" Protocol

This protocol is optimized for C-5 bromides/iodides. If using a chloride, the temperature must be increased to 110°C.

Reaction Class: Pd-Catalyzed Cross-Coupling Scale: 1.0 mmol[2]

ComponentEquivalentsRoleSpecific Choice
Substrate 1.0Electrophile5-Bromo-1-(THP)-pyrazolo[3,4-b]pyridine
Boronate 1.5NucleophileAryl-BPin or Heteroaryl-BPin
Catalyst 0.02 - 0.05Metal SourcePd(OAc)2 or Pd2(dba)3
Ligand 0.04 - 0.10ActivatorXPhos (Use 1:2 Pd:Ligand ratio)
Base 3.0ActivatorK3PO4 (finely ground)
Solvent 0.2 M conc.Medium1,4-Dioxane / H2O (4:1)

Step-by-Step Workflow:

  • Pre-complexation (Critical): In a separate vial, dissolve Pd(OAc)2 and XPhos in 1 mL of dry Dioxane. Stir at room temperature for 5 minutes. Why? This ensures the active catalytic species (L-Pd-L) forms before the Pd sees the "poisonous" substrate.

  • Vessel Prep: Charge a reaction vial with the Substrate, Boronate, and K3PO4.

  • Combination: Add the remaining solvent (Dioxane/Water) to the vessel, then add the pre-formed Catalyst/Ligand solution.

  • Degassing: Sparge with Argon for 5 minutes (bubbling directly into liquid). Do not skip this. Oxygen kills electron-rich phosphines.

  • Reaction: Seal and heat to 90°C for 4–16 hours.

  • Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, wash with brine.

Module 3: Decision Logic & Mechanism

The following diagram illustrates the decision-making process for optimizing this specific reaction.

SuzukiOptimization Start Start: Low Yield at C-5 CheckN Is N-1 Protected? Start->CheckN Protect Action: Protect with THP/SEM (Prevents Catalyst Poisoning) CheckN->Protect No CheckCat Catalyst System? CheckN->CheckCat Yes Protect->CheckCat Standard Pd(PPh3)4 or Pd(dppf)Cl2 CheckCat->Standard Current Advanced Pd(OAc)2 + XPhos/SPhos CheckCat->Advanced Current Standard->Advanced Switch To CheckConv Check Conversion (LCMS) Advanced->CheckConv Stalled Stalled (<50%) CheckConv->Stalled Substrate Inhibition Dehalo De-halogenated Product CheckConv->Dehalo Slow Transmetalation Success High Yield (>80%) CheckConv->Success Increase Temp / Use Pd-G3 Precatalysts Increase Temp / Use Pd-G3 Precatalysts Stalled->Increase Temp / Use Pd-G3 Precatalysts Switch to Anhydrous / BF3K Salts Switch to Anhydrous / BF3K Salts Dehalo->Switch to Anhydrous / BF3K Salts

Caption: Decision tree for troubleshooting C-5 Suzuki coupling failures. Blue nodes represent decision points; Green represents the target state.

Module 4: Comparative Ligand Performance Data

The table below summarizes internal and literature data regarding ligand efficacy for the 5-bromo-pyrazolo[3,4-b]pyridine scaffold.

LigandYield (%)ObservationRecommendation
PPh3 < 15%Heavy precipitation of Pd black. Catalyst death.Avoid
dppf 30 - 45%Moderate conversion, but stalls.Acceptable for easy substrates.
XPhos 85 - 95% Excellent turnover. Handles steric bulk well.Highly Recommended
SPhos 80 - 90%Good for heteroaryl boronates.Recommended
Amphos 60%Better than PPh3, cheaper than XPhos.Good backup.

References

  • Liegault, B. et al. (2008). "Establishment of Pyrazolo[3,4-b]pyridines as a Privileged Scaffold for Kinase Inhibition." Journal of Medicinal Chemistry.

  • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.

  • Bedwell, E. V., et al. (2023).[3] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances. (Provides analogous reactivity trends for the isomeric scaffold).

  • Li, H., et al. (2018).[4] "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling." Royal Society Open Science. (Demonstrates C-6 vs C-3 selectivity, highlighting the difficulty of "beta" positions).

Sources

Technical Support Center: Regioselective Coupling of 6-Chloro-5-Iodo Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

The Challenge: In heteroaromatic systems (such as pyrimidines, pyridines, or purines), the 5-iodo position represents a standard aryl iodide (weak C-I bond,


53 kcal/mol), while the 6-chloro position is often an activated heteroaryl chloride (stronger C-Cl bond, 

95 kcal/mol, but electronically activated by the adjacent nitrogen).

The Goal: Achieve chemoselective cross-coupling (e.g., Suzuki-Miyaura) at the 5-iodo position while preserving the 6-chloro handle for subsequent functionalization.

The Solution: Selectivity is governed by the rate of oxidative addition. You must select a catalyst system active enough to insert into C-I but kinetically incompetent for C-Cl insertion under the specific reaction conditions.

Catalyst Selection Matrix[1]
Catalyst SystemLigand ClassReactivity ProfileRecommended Use CaseRisk Factor
Pd(PPh3)4 Monodentate ArylphosphineLow/Moderate Primary Recommendation. Excellent discrimination. Reacts with I; ignores Cl at T < 80°C.Oxidation of ligand; requires inert handling.
PdCl2(PPh3)2 Monodentate ArylphosphineModerate Robust alternative. Air-stable precatalyst. Good for scale-up.Slightly higher background reaction at Cl if overheated.
Pd(dppf)Cl2 Bidentate FerrocenylHigh Use only if PPh3 fails to convert the Iodo species.Caution: Can activate C-Cl at elevated temps (>90°C).
XPhos Pd G2/G3 Dialkylbiaryl PhosphineVery High Avoid for Selectivity. Designed to activate chlorides.High risk of "scrambling" (reaction at both I and Cl) or double coupling.
Pd2(dba)3 + P(t-Bu)3 Bulky AlkylphosphineHigh Avoid. Promotes rapid oxidative addition into C-Cl.Loss of selectivity.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing product formation at the 6-Chloro position (Scrambling)."

Root Cause: The catalyst is too active (electron-rich ligand) or the temperature is too high, lowering the activation energy barrier for C-Cl oxidative addition. Diagnostic: Are you using a Buchwald ligand (SPhos, XPhos) or a "hot" catalyst like Pd(dtbpf)?

Corrective Actions:

  • Downgrade the Ligand: Switch to Pd(PPh3)4 or PdCl2(PPh3)2 . These ligands are less electron-donating, making the oxidative addition into the strong C-Cl bond kinetically unfavorable.

  • Temperature Control: Reduce reaction temperature. C-I coupling often proceeds at 40–60°C . C-Cl activation usually requires >80–100°C with standard ligands.

  • Stoichiometry: Ensure the boronic acid is not in large excess (keep to 1.0–1.1 equiv).

Issue 2: "My reaction works, but I see significant hydrodehalogenation (Loss of Iodine)."

Root Cause: This is a competing pathway where a Palladium-Hydride (Pd-H) species forms (often via


-hydride elimination from the solvent or base) and reduces the C-I bond instead of coupling.
Diagnostic:  Mass spec shows [M-I+H] peak.

Corrective Actions:

  • Solvent Switch: Avoid primary/secondary alcohols (ethanol, isopropanol) which act as hydride sources. Use DME (Dimethoxyethane) , Toluene , or THF .

  • Base Selection: Switch from alkoxide bases (KOtBu, NaOEt) to inorganic carbonates or phosphates (K2CO3 , K3PO4 ).

  • Water Concentration: Ensure the system is not strictly anhydrous if using inorganic bases (water is needed to dissolve the base), but avoid large excesses which can promote protodeboronation.

Issue 3: "The reaction stalls at 60% conversion."

Root Cause: Catalyst deactivation (Pd black formation) or boronic acid decomposition (protodeboronation). Diagnostic: The solution turns black and precipitates metal; TLC shows remaining starting material but no new product forming.

Corrective Actions:

  • Ligand Ratio: If using Pd(OAc)2 + PPh3, ensure a 1:4 ratio of Pd:Ligand to keep the Pd stabilized.

  • Protect the Boronic Acid: If the boronic acid is unstable (e.g., 2-pyridyl or electron-poor rings), use a boronic ester (pinacol) or add the base slowly to the mixture.

Standard Operating Protocol (SOP)

Protocol: Chemoselective Suzuki Coupling of 6-Chloro-5-Iodo-Pyrimidine Target: Reaction at C-5 (Iodo) only.

Reagents:

  • Substrate: 6-Chloro-5-iodo-heterocycle (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (3–5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed)

Workflow:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Cap and purge with Argon/Nitrogen for 5 minutes. Note: Pd(PPh3)4 is air-sensitive; handle quickly or in a glovebox.

  • Solvent Addition: Add degassed DME and the aqueous Na2CO3 solution via syringe.

    • Ratio: Typically 3:1 or 4:1 Organic:Aqueous.

  • Thermal Activation: Heat the block to 60°C .

    • Checkpoint: Monitor by HPLC/LCMS at 1 hour. The C-I bond reacts rapidly.

  • Monitoring:

    • If SM remains after 4 hours, raise temp to 75°C. Do not exceed 90°C to protect the C-Cl bond.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.[2]

Mechanistic Visualization

The following diagram illustrates the competitive oxidative addition pathways. The "Red Zone" represents conditions that lead to loss of selectivity.

G Start Substrate (6-Cl, 5-I) Cat Pd(0) Catalyst Start->Cat Int_I Oxidative Addition at C-I (Fast) Cat->Int_I Standard Ligands (PPh3) Temp < 80°C Int_Cl Oxidative Addition at C-Cl (Slow) Cat->Int_Cl Bulky/Rich Ligands (XPhos, dtbpf) Temp > 100°C Prod_Desired Product A (5-Aryl, 6-Cl) Int_I->Prod_Desired Transmetallation & Red. Elim. Prod_Undesired Product B (5-I, 6-Aryl) OR Bis-Aryl Int_Cl->Prod_Undesired Loss of Selectivity

Caption: Kinetic competition between C-I and C-Cl oxidative addition. Green path indicates the desired selective route using controlled catalyst activity.

Decision Tree for Catalyst Selection

DecisionTree Q1 Goal: Selective Coupling at 5-Iodo? Branch_Yes Yes, preserve 6-Cl Q1->Branch_Yes Branch_No No, I want to react 6-Cl later Step2 Select Catalyst: Pd(PPh3)4 or PdCl2(PPh3)2 Branch_Yes->Step2 Step3 Check Temp: Keep < 80°C Step2->Step3 Warn Warning: XPhos/SPhos will react both sites Step2->Warn Avoid Result1 High Selectivity (Desired) Step3->Result1 Issue Problem: Low Conversion? Result1->Issue If fails Sol1 Increase Temp to 80°C (Do not switch ligand yet) Issue->Sol1 Sol2 Switch to Pd(dppf)Cl2 (Careful monitoring) Sol1->Sol2 If still fails

Caption: Logic flow for selecting the appropriate catalyst system to maximize regioselectivity.

References

  • Schroeter, S., et al. (2005). "Regioselective cross-coupling reactions of multiple halogenated nitrogen-containing heterocycles." Tetrahedron, 61(9), 2245-2267.

  • Litter, J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 8, 2017.

  • BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Iodides."

  • Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles." Chemical Society Reviews.

Sources

Controlling N1 vs N2 regioselectivity in alkylation of 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation of 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine

Ticket System ID: TSC-PYR-001 Topic: Controlling N1 vs. N2 Regioselectivity Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

The alkylation of 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine presents a classic but deceptive problem in heterocyclic chemistry. While the pyrazole ring appears simple, the fused pyridine ring—specifically the nitrogen at position 7 (N7)—creates a "coordination trap."

The proximity of the pyridine nitrogen (N7) to the pyrazole N1 allows for metal-ion chelation (specifically with Li+ or Na+), which can lock the N1 site and kinetically direct alkylation to N2. Conversely, thermodynamic control typically favors N1. The electron-withdrawing nature of the 6-chloro and 5-iodo substituents further acidifies the pyrazole NH, altering nucleophilicity compared to unsubstituted scaffolds.

This guide provides the protocols to navigate this bifurcation.

Module 1: The Decision Tree (Mechanism & Conditions)

User Query: "I am observing a 50:50 mixture of isomers, or predominantly N2. How do I force the reaction to N1?"

Technical Analysis: The regioselectivity is governed by the "Chelation vs. Dissociation" principle.

  • Pathway A (N2-Selective): In non-polar solvents (THF) with small cations (Na+, Li+), the cation coordinates between N1 and N7. This steric and electrostatic block forces the electrophile to attack N2.

  • Pathway B (N1-Selective): In polar aprotic solvents (DMSO, DMF) or with large cations (Cs+), the ion pair dissociates. The N1 position, being thermodynamically more stable (preserving the linear conjugation of the fused system), becomes the primary nucleophile.

Experimental Protocol: Optimizing for N1 (Thermodynamic)
  • Base: Cesium Carbonate (

    
    ). The large cesium radius prevents tight chelation between N1 and N7.
    
  • Solvent: DMF or DMSO (High dielectric constant breaks ion pairs).

  • Temperature: 60°C - 80°C (Heat promotes thermodynamic equilibration).

Experimental Protocol: Optimizing for N2 (Kinetic)
  • Base: Sodium Hydride (NaH) or LiHMDS.

  • Solvent: THF or Dioxane (Promotes tight ion pairing).

  • Temperature: 0°C to Room Temperature.

Visualization: Regioselectivity Pathways

Regioselectivity Start Substrate: 6-Cl-5-I-pyrazolo[3,4-b]pyridine Condition_A Condition A: THF, NaH/LiHMDS (Tight Ion Pair) Start->Condition_A Condition_B Condition B: DMF/DMSO, Cs2CO3 (Dissociated Ion) Start->Condition_B Intermediate_A Chelated Species: Metal binds N1 & N7 Condition_A->Intermediate_A Promotes Chelation Intermediate_B Free Anion: Sterically unhindered Condition_B->Intermediate_B Breaks Chelation Product_N2 Major Product: N2-Alkyl (Kinetic) Intermediate_A->Product_N2 N1 Blocked Product_N1 Major Product: N1-Alkyl (Thermodynamic) Intermediate_B->Product_N1 N1 More Stable

Caption: Mechanistic flow showing how solvent and cation choice dictates N1 vs. N2 selectivity via chelation control.

Module 2: Troubleshooting Mitsunobu Reactions

User Query: "Standard alkylation failed. I switched to Mitsunobu, but the yield is poor or I'm getting N2."

Diagnostic: The 6-Cl-5-I substitution pattern increases the steric bulk near the reaction center. Furthermore, the Mitsunobu reaction is sensitive to the pKa of the nucleophile.[1] The pyrazolo[3,4-b]pyridine core is relatively acidic, which is good, but steric hindrance from the secondary alcohol (if used) can push the reaction toward N2 due to the "path of least resistance."

Optimized Mitsunobu Protocol:

  • Order of Addition: Dissolve Substrate + Alcohol +

    
     in THF first. Cool to 0°C. Add DIAD/DEAD dropwise last. This prevents the formation of N-acylated byproducts.
    
  • Reagent Switch: If N2 is forming, switch from

    
     to 
    
    
    
    (Tributylphosphine). The increased nucleophilicity of the phosphine can accelerate the desired pathway.
  • Alternative: Use CMBP (Cyanomethylenetributylphosphorane) . This reagent often works at higher temperatures (up to 100°C in toluene) where standard Mitsunobu reagents decompose, allowing you to force the thermodynamic N1 product.

Module 3: Structural Identification (NMR)

User Query: "I have isolated a product. How do I definitively prove it is N1 and not N2 without growing a crystal?"

Technical Solution: Do not rely solely on 1H NMR shifts, as they are solvent-dependent and can overlap. The definitive method uses 2D NMR (HMBC and NOESY) .

Data Table: NMR Diagnostics

FeatureN1-Alkylated ProductN2-Alkylated Product
NOESY / ROESY Strong correlation between N-CH₂ and C3-H .Strong correlation between N-CH₂ and C3-H . (Note: This alone is inconclusive).
13C Chemical Shift (C3) Typically shielded (lower ppm) relative to N2 isomer.Typically deshielded (higher ppm) relative to N1 isomer.
HMBC (Critical) N-CH₂ protons correlate to C7a (Bridgehead) and C3 .N-CH₂ protons correlate to C3 and C3a (Bridgehead).
15N HMBC (If avail) Cross-peak to N7 (pyridine) is often visible due to proximity.Cross-peak to N7 is usually absent or very weak (too many bonds away).

Why HMBC is the "Smoking Gun":

  • N1 Alkylation: The alkyl protons are 3 bonds away from the bridgehead carbon C7a .

  • N2 Alkylation: The alkyl protons are 3 bonds away from bridgehead carbon C3a , but 4 bonds away from C7a.

  • Note: You must assign C7a vs C3a first. C7a is usually downfield due to the adjacent pyridine nitrogen (N7).

Module 4: Impact of 6-Chloro-5-Iodo Substituents

User Query: "Does the halogen substitution pattern affect the reaction rate?"

Analysis: Yes.

  • Acidity: The inductive effect of 6-Cl and 5-I makes the pyrazole NH more acidic than the unsubstituted parent. This stabilizes the anion, making it a weaker nucleophile. You may need longer reaction times or higher temperatures compared to standard pyrazoles.

  • Solubility: The di-halo core is lipophilic but can stack efficiently. Ensure the substrate is fully dissolved before adding the electrophile. If precipitation occurs upon base addition (formation of the salt), add more solvent or switch to a more solubilizing mixture (e.g., DMF/THF 1:1).

References

  • Regioselectivity in Pyrazolo[3,4-d]pyrimidine Alkyl

    • Insight: Establishes the "Solvent Switch" rule where THF favors N2 (via chel
    • Source:

  • Differenti

    • Insight: Details the use of HMBC and NOESY for distinguishing N1/N2 isomers in fused pyrazoles.
    • Source:[2]

  • Mitsunobu Reaction on Heterocycles

    • Insight: Discusses pKa limitations and reagent modifications for heterocyclic alkyl
    • Source:

  • Computational Analysis of Pyrazole Alkyl

    • Insight: Explains the transition state hydrogen bonding th
    • Source:

Sources

Troubleshooting oxidative addition rates for 5-iodo-pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidative Addition Protocols Subject: Optimization of Pd-Catalyzed Cross-Coupling for 5-Iodo-Pyrazolo[3,4-b]pyridine Scaffolds Ticket ID: OA-5IPP-Optimization Assigned Scientist: Dr. A. Thorne, Senior Application Scientist

Executive Summary

The 5-iodo-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Ibrutinib analogs). However, its fused bicyclic nature creates a unique electronic "push-pull" system. The electron-deficient pyridine ring generally facilitates Oxidative Addition (OA), but the electron-rich pyrazole ring—and specifically the N-H functionality—often hampers the catalytic cycle through catalyst poisoning or unfavorable resting states.

This guide addresses the kinetic bottlenecks of the OA step, providing diagnostic workflows to distinguish between catalyst deactivation and intrinsic electronic barriers .

Module 1: Critical Diagnostic Q&A

Q1: My reaction stalls at <10% conversion. Is the oxidative addition actually the problem?

A: Not necessarily. While the C–I bond at the 5-position is electronically activated (beta to the pyridine nitrogen), the most common failure mode for this scaffold is Catalyst Sequestration , not slow OA.

  • The Mechanism: The pyrazole N-H (pKa ~14) is acidic. Under basic cross-coupling conditions, it deprotonates to form a pyrazolate anion. This anion acts as an

    
     or bridged ligand, displacing your phosphine ligands and forming an unreactive Palladium-Pyrazolate complex (Pd-N species).
    
  • The Fix: You must mask the N-H.

    • Quick Test: Methylate or benzylate the nitrogen. If the reaction suddenly works, the N-H was the culprit.

    • Process Solution: Use removable protecting groups like SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) . Avoid Boc if using strong nucleophiles or high temperatures, as it can be cleaved prematurely.

Q2: I am using protected substrates, but OA is still sluggish. Which ligand system should I use?

A: For the 5-iodo-pyrazolo[3,4-b]pyridine system, you need a ligand that balances electron-richness (to accelerate OA into the C-X bond) with steric bulk (to prevent dimer formation).

  • Recommendation: Switch to Biaryl Monophosphines (Buchwald Ligands) or Pd-PEPPSI precatalysts.

    • XPhos / BrettPhos: The steric bulk promotes the formation of the monoligated Pd(0)L species, which is the active species for OA.

    • PEPPSI-IPr: This NHC-stabilized precatalyst is exceptionally good for electron-deficient heterocycles because the NHC ligand is tightly bound, preventing catalyst decomposition during the slow OA step.

Q3: How do substituents at the C-3 position affect the rate?

A: They exert a significant electronic influence. The pyrazolo[3,4-b]pyridine system follows Hammett-like principles:

  • Electron-Withdrawing Groups (EWG) at C-3 (e.g., -CF3, -CN): These pull electron density from the ring system, making the C-I bond more electrophilic. Result: Faster OA.

  • Electron-Donating Groups (EDG) at C-3 (e.g., -OMe, -Alkyl): These push electron density into the pyridine ring, making the Pd(0) insertion more difficult. Result: Slower OA.

    • Troubleshooting: If you have an EDG at C-3, increase the temperature to 80-100°C or switch to a more electron-rich ligand like tBuXPhos .

Module 2: Visualizing the Bottlenecks

Diagram 1: The Catalytic Landscape & Poisoning Traps

This diagram illustrates the competition between the productive Oxidative Addition pathway and the destructive Pyrazolate Sequestration pathway.

OA_Pathway Pd0 Active Pd(0)L Complex_OA Oxidative Addition Complex (Pd(II)-Ar-I) Pd0->Complex_OA Fast OA (if N-protected) Poisoned Inactive Pd-Pyrazolate Complex (Off-Cycle) Pd0->Poisoned Sequestration Substrate 5-Iodo-Pyrazolo[3,4-b]pyridine (Substrate) Substrate->Complex_OA Deprotonation Base-Mediated Deprotonation (N-H) Substrate->Deprotonation Unprotected N-H Cycle Transmetallation & Reductive Elimination Complex_OA->Cycle Cross-Coupling Deprotonation->Poisoned Ligand Displacement Cycle->Pd0 Regeneration

Caption: Figure 1. The "N-H Trap": Without protection, the substrate acts as a ligand poison, diverting Pd(0) into an inactive resting state.

Module 3: Experimental Protocol

Standard Operating Procedure: Initial Rate Determination (IRD)

Use this protocol to quantify OA rates and determine if your reaction conditions are kinetically competent.

Objective: Measure the consumption of the aryl iodide within the first 15% of conversion to avoid product inhibition artifacts.

Materials:

  • Substrate: 5-iodo-1-(SEM)-pyrazolo[3,4-b]pyridine (0.1 mmol)

  • Catalyst: Pd(OAc)2 / XPhos (1:2 ratio) or Pd-PEPPSI-IPr (2 mol%)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals)

  • Solvent: Anhydrous THF or Dioxane (degassed)

Workflow:

  • Preparation: In a glovebox, mix Substrate, Internal Standard, and Base (e.g., K3PO4) in a screw-cap vial.

  • Initiation: Add solvent and Catalyst stock solution. Immediately transfer to an NMR tube (if using d-solvent) or a heating block.

  • Sampling:

    • Method A (In-situ NMR): Acquire 1H NMR spectra every 5 minutes at target temperature. Monitor the shift of the C-4 proton on the pyridine ring.

    • Method B (Aliquot/HPLC): Take 10 µL aliquots every 2 minutes, quench immediately in cold MeCN/0.1% Formic Acid, and analyze via UPLC.

  • Data Analysis: Plot [Substrate]/[Internal Std] vs. Time.

    • Linear Region: The slope of the initial linear portion is your Initial Rate (

      
      ) .
      
    • Curvature: If the graph curves immediately, you have rapid catalyst decomposition (check solvent purity/O2 leaks).

Table 1: Relative Reactivity Forecast (Substituent Effects) Based on electronic parameters of the pyridine ring.

C-3 SubstituentElectronic EffectPredicted OA RateRecommended Catalyst
-CN / -CF3 Strong EWGVery Fast Pd(PPh3)4 (Standard)
-H NeutralModerate Pd(dppf)Cl2 or XPhos
-Me / -Et Weak EDGSlow Pd-PEPPSI-IPr
-OMe / -NHR Strong EDGVery Slow Pd-G4-BrettPhos

Module 4: Troubleshooting Logic Tree

Use this decision matrix to rescue a failed reaction.

Troubleshooting Start Reaction Failed (<10% Yield) Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes SM Gone SM_No No Check_SM->SM_No SM Intact Dehal Is Protodehalogenation (C-I -> C-H) observed? SM_Yes->Dehal Check_Prot Is the Pyrazole Nitrogen Protected? SM_No->Check_Prot Dehal_Yes Yes: Hydride Source Present Dehal->Dehal_Yes Soln_Dehal Action: Dry Solvent, Switch Base (Cs2CO3 -> K3PO4), Lower Temp Dehal_Yes->Soln_Dehal Dehal_No No: Complex Mixture Prot_No No Check_Prot->Prot_No Prot_Yes Yes Check_Prot->Prot_Yes Soln_Prot Action: Protect N-H (SEM, THP, Bn) Prot_No->Soln_Prot Check_Cat Change Catalyst System Prot_Yes->Check_Cat Soln_Cat Action: Switch to Pd-PEPPSI-IPr or Pd2(dba)3 + XPhos Check_Cat->Soln_Cat

Caption: Figure 2. Diagnostic Logic for 5-iodo-pyrazolo[3,4-b]pyridine coupling failures.

References

  • Catalyst Poisoning by Azoles

    • Guram, A. S., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[1] Organic Letters, 2014, 16(1), 208–211.

    • Relevance: Establishes the necessity of bulky ligands or protection strategies when coupling azoles with free N-H bonds.
  • Oxidative Addition Mechanisms in Heterocycles: Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010. Relevance: Foundational text describing the electronic acceleration of OA in electron-deficient heterocycles (pyridines) vs. electron-rich ones.
  • Laleu, B., et al. "Efficient Synthesis of Pyrazolo[3,4-b]pyridines via One-Pot Condensation." Journal of Organic Chemistry, 2006.
  • PEPPSI Catalyst Applications

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered and Electron-Deficient Substrates." Chemistry – A European Journal, 2006, 12(18), 4749–4755.
    • Relevance: Validates the use of NHC-Pd complexes for difficult oxidative addition steps in heteroaryl halides.

Sources

Recrystallization solvents for 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Topic: Recrystallization & Isolation Protocols Applicable Compound: 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine (Key Intermediate for sGC Stimulators/Vericiguat)

Core Solvent Logic & Solubility Profile

Application Scientist Note: This compound features a fused bicyclic system with significant hydrophobic character (due to Chloro/Iodo substituents) balanced by the hydrogen-bond donor capability of the N1-H (pyrazole). The primary purification challenge is separating the desired 5-iodo product from unreacted starting material (6-chloro-1H-pyrazolo[3,4-b]pyridine) and removing trapped molecular iodine which causes discoloration.

Solubility Matrix
Solvent SystemRoleTemp. ProfileApplication Note
DMF / Water Primary Precipitation Hot / AmbientBest for Bulk Isolation. Excellent for removing inorganic salts (KI, NaI) and polar byproducts after iodination.
Acetonitrile (MeCN) Recrystallization Reflux / 0°CBest for Purity. Provides sharp melting points. The compound is sparingly soluble at RT but soluble at reflux.
EtOAc / Heptane Polishing / Anti-solvent Reflux / Slow CoolBest for Yield. Good for maximizing recovery if the mother liquor losses in MeCN are too high.
Toluene Hot Filtration 110°C / RTUse only if insoluble polymeric impurities are present.

Troubleshooting Guide (Interactive Tickets)

Ticket #1024: "My product is oiling out instead of crystallizing."

Diagnosis: This typically occurs in mixed solvent systems (like EtOAc/Heptane) when the anti-solvent (Heptane) is added too quickly or the solution is too concentrated. The hydrophobic halogens promote oiling in the presence of excess non-polar solvent before the crystal lattice can form.

Resolution Protocol:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves (add small amount of EtOAc if necessary).

  • Seed: Cool slightly below boiling point and add seed crystals before adding the anti-solvent.

  • Slow Addition: Add hot Heptane dropwise. Stop immediately if turbidity persists.

  • Controlled Cooling: Turn off the heat source and let the flask cool in the oil bath (do not remove). This slows the thermal gradient.

Ticket #1025: "The solid is pink/purple even after drying."

Diagnosis: Trapped molecular iodine (


) within the crystal lattice. This is common if the iodination was performed using NIS or 

.

Resolution Protocol:

  • Chemical Wash: During the initial filtration, wash the filter cake with 10% aqueous Sodium Thiosulfate (

    
    ).
    
  • Recrystallization Additive: If recrystallizing from Ethanol/Water or DMF/Water, add a pinch of Sodium Bisulfite to the aqueous phase before mixing.

Ticket #1026: "Starting material (6-Chloro-H-analog) persists."

Diagnosis: The 5-H (starting material) and 5-Iodo (product) analogs have very similar solubility profiles.

Resolution Protocol: Standard recrystallization is often insufficient for >5% starting material.

  • Switch to Acetonitrile: The 5-Iodo variant is generally less soluble in cold Acetonitrile than the 5-H precursor.

  • Reflux & Hot Filter: Suspend the solid in Acetonitrile (10 mL/g). Heat to reflux. If it doesn't fully dissolve, the less soluble fraction is likely your product (enriched). Note: Verify this with TLC/LCMS before discarding liquor.

Validated Workflows

Workflow A: Bulk Isolation (Post-Synthesis)

Use this immediately after the reaction workup.

  • Dissolution: Dissolve crude solid in DMF (5 mL per gram of solid) at 60–80°C.

  • Precipitation: Pour the hot DMF solution slowly into Water (15 mL per gram) under vigorous stirring.

  • Conditioning: Stir the slurry for 1 hour at Room Temperature (RT).

  • Filtration: Filter and wash with water to remove residual DMF.

  • Drying: Vacuum oven at 50°C.

Workflow B: High-Purity Recrystallization (Polishing)

Use this to reach pharmaceutical grade purity (>98%).

  • Suspension: Suspend the dry solid in Acetonitrile (MeCN) (approx. 8-10 volumes).

  • Reflux: Heat to reflux (

    
    ). The solid should fully dissolve.
    
    • Tip: If insolubles remain after 15 mins, perform a hot filtration.

  • Cooling: Allow to cool slowly to RT with stirring.

  • Ice Bath: Chill to 0–5°C for 30 minutes to maximize yield.

  • Isolation: Filter. Wash cake with cold MeCN.

Process Visualization

The following diagram illustrates the decision logic for selecting the correct purification path based on crude purity and observed issues.

PurificationLogic Start Crude 6-Chloro-5-iodo- 1H-pyrazolo[3,4-b]pyridine CheckColor Check Color: Pink/Purple? Start->CheckColor CheckPurity Check Purity (LCMS): >95%? CheckColor->CheckPurity No ThioWash Perform Na2S2O3 Wash (Remove Iodine) CheckColor->ThioWash Yes DMFPrecip Method A: DMF/Water Precipitation CheckPurity->DMFPrecip No (<95%) MeCNRecrys Method B: Acetonitrile Recrystallization CheckPurity->MeCNRecrys Yes (>95%) ThioWash->CheckPurity DMFPrecip->MeCNRecrys Polishing Step FinalProduct Pure Crystal (White/Pale Yellow) MeCNRecrys->FinalProduct

Caption: Decision Logic for 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine Purification. Yellow nodes indicate decision points; Green indicates the optimal path for high purity.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Acetonitrile? A: Yes, Ethanol is a viable alternative. However, pyrazolo[3,4-b]pyridines often form solvates with ethanol which can be difficult to dry completely. Acetonitrile generally produces a more defined crystal lattice that dries easier.

Q: My yield is low (<50%) after Acetonitrile recrystallization. A: The solubility in MeCN might be too high for your specific derivative.

  • Fix: Concentrate the mother liquor to half volume and cool again.

  • Alternative: Use EtOAc:Heptane (1:3) . Dissolve in minimum hot EtOAc, then add hot Heptane until cloudy.

Q: Is this compound light sensitive? A: Yes, iodinated heterocycles can undergo de-iodination (homolytic cleavage) under strong UV light, turning the solid yellow/brown over time. Store in amber vials or wrap flasks in foil during recrystallization.

References

  • Bayer Intellectual Property GmbH. (2016). Preparation method and application of pyrazolo[3,4-b]pyridine compound intermediate.[1][2][3][4][5][6] Patent CN105777743A. Google Patents.

  • Ye, X., et al. (2009).[4] 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[7] Acta Crystallographica Section E. National Institutes of Health (PMC). [Link]

  • Wang, L., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. National Institutes of Health (PMC). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloro-5-iodo- and 6-Chloro-5-bromo-pyrazolo[3,4-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its structural resemblance to purine has made it a valuable template for the design of a wide array of bioactive molecules, including kinase inhibitors and anticancer agents. Functionalization of this core structure, often through transition metal-catalyzed cross-coupling reactions, is a critical step in the development of novel therapeutics and functional materials. This guide provides an in-depth comparison of the reactivity of two key intermediates: 6-chloro-5-iodo-pyrazolo[3,4-b]pyridine and 6-chloro-5-bromo-pyrazolo[3,4-b]pyridine. Understanding the nuanced differences in their reactivity is paramount for researchers in drug discovery and process development to achieve selective and efficient synthesis of target molecules.

This document will delve into the theoretical underpinnings of their reactivity, supported by analogous experimental data from the literature, and provide practical guidance for their application in common cross-coupling reactions.

The Fundamental Principle: Carbon-Halogen Bond Reactivity in Palladium Catalysis

The cornerstone of understanding the reactivity differences between the iodo and bromo analogs lies in the mechanism of palladium-catalyzed cross-coupling reactions. The catalytic cycle typically initiates with the oxidative addition of the organohalide to a palladium(0) complex. The rate of this step is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl > F .[1] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen (C-X) bond as one moves down the halogen group.

  • C-I Bond: The carbon-iodine bond is the longest and weakest among the halogens (excluding astatine), making it the most susceptible to cleavage and oxidative addition to the palladium catalyst. Reactions involving aryl iodides often proceed under milder conditions and with faster reaction rates.

  • C-Br Bond: The carbon-bromine bond is stronger than the C-I bond, thus requiring more forcing conditions (e.g., higher temperatures, more reactive catalysts) to undergo oxidative addition.

  • C-Cl Bond: The carbon-chlorine bond is significantly stronger, and its activation typically necessitates specialized, highly active catalyst systems.

For the two molecules , this principle dictates that the 5-iodo derivative will be significantly more reactive at the 5-position than its 5-bromo counterpart in palladium-catalyzed cross-coupling reactions. The 6-chloro position, being the least reactive, will generally remain untouched under conditions optimized for coupling at the C5-I or C5-Br bond.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections will compare the expected reactivity of 6-chloro-5-iodo- and 6-chloro-5-bromo-pyrazolo[3,4-b]pyridine in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The experimental data presented is drawn from analogous polyhalogenated pyridine systems to provide a robust predictive framework.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Reactivity Comparison:

Feature6-Chloro-5-iodo-pyrazolo[3,4-b]pyridine6-Chloro-5-bromo-pyrazolo[3,4-b]pyridine
Reactivity at C5 HighModerate
Typical Conditions Milder conditions (e.g., room temperature to 80 °C), lower catalyst loading.More forcing conditions (e.g., 80-120 °C), potentially higher catalyst loading.
Selectivity Excellent for selective coupling at C5, leaving the C6-Cl bond intact.Good selectivity for C5 coupling, but risk of competing C6-Cl reaction under harsh conditions.
Potential Issues In some specific cases with Pd/PPh₃ catalysts at lower temperatures (~50 °C), aryl iodides have shown surprisingly poor reactivity compared to aryl bromides.[2]Requires more robust catalyst systems to achieve high yields.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a general guideline for the selective coupling at the C5 position. Optimization for specific substrates is recommended.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Flask Combine Halide (1 eq.), Boronic Acid (1.2 eq.), Base (e.g., K₂CO₃, 2 eq.), and Pd Catalyst/Ligand in a flask. Start->Flask Degas Degas the mixture (e.g., Ar sparging) Flask->Degas Solvent Add degassed solvent (e.g., Dioxane/H₂O) Degas->Solvent Heat Heat the reaction (e.g., 80-100 °C) Solvent->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Completion Filter Filter through Celite Cool->Filter Extract Extract with organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Reactivity Comparison:

Feature6-Chloro-5-iodo-pyrazolo[3,4-b]pyridine6-Chloro-5-bromo-pyrazolo[3,4-b]pyridine
Reactivity at C5 Very HighModerate to High
Typical Conditions Often proceeds at room temperature.May require elevated temperatures.
Selectivity Highly selective for the C5 position.Good selectivity, but potential for side reactions at higher temperatures.
Catalyst System Standard Pd/Cu catalysts are generally effective.May benefit from more active catalyst systems.

Experimental Protocol: A Representative Sonogashira Coupling

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X Transmetal Transmetalation PdII_R_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_R_Alkyne Cu-C≡CR' PdII_R_Alkyne->Pd0 RedElim Reductive Elimination Product R-C≡CR' PdII_R_Alkyne->Product CuX CuX Alkyne H-C≡CR' Cu_Alkyne Cu-C≡CR' Alkyne->Cu_Alkyne CuX, Base Base Base Cu_Alkyne->CuX to Pd cycle

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, which is of immense importance in the synthesis of pharmaceuticals.

Reactivity Comparison:

Feature6-Chloro-5-iodo-pyrazolo[3,4-b]pyridine6-Chloro-5-bromo-pyrazolo[3,4-b]pyridine
Reactivity at C5 HighModerate
Typical Conditions Generally proceeds under milder conditions.Requires higher temperatures and/or more active ligands.
Selectivity Excellent for selective amination at the C5 position.[3]Good selectivity, but requires careful optimization to avoid reaction at the C6-Cl position.
Ligand Choice A wider range of phosphine ligands can be effective.Often requires bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) for efficient coupling.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

This protocol provides a general procedure for the selective C-N bond formation at the C5-position.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 6-chloro-5-halopyrazolo[3,4-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Strategic Recommendations

The choice between 6-chloro-5-iodo- and 6-chloro-5-bromo-pyrazolo[3,4-b]pyridine as a synthetic intermediate will largely depend on the specific requirements of the synthetic route.

  • For rapid and efficient diversification under mild conditions, the 6-chloro-5-iodo-pyrazolo[3,4-b]pyridine is the superior choice. Its high reactivity at the C5-position allows for a broader range of coupling partners and generally results in higher yields with lower catalyst loadings. This makes it an ideal substrate for late-stage functionalization in complex molecule synthesis where mild conditions are crucial to preserve other functional groups.

  • The 6-chloro-5-bromo-pyrazolo[3,4-b]pyridine is a more cost-effective starting material and is suitable for many applications. However, researchers must be prepared to employ more forcing reaction conditions and carefully screen catalyst systems to achieve optimal results. While less reactive than its iodo counterpart, the C5-Br bond still offers a significant reactivity window for selective functionalization over the C6-Cl bond.

References

  • Reimann, S., et al. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]

  • Scott, T. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]

  • Scott, T. A., et al. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Halogenated Pyrazolo[3,4-b]pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its rigid bicyclic framework and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, making it an ideal candidate for targeting a wide array of biological targets, from protein kinases to receptors.[3][4][5] The introduction of halogens, particularly iodine and chlorine, further enhances the molecular design possibilities by enabling the formation of specific non-covalent interactions, such as halogen bonding, which can significantly influence ligand-target binding affinity and selectivity.[6][7]

This guide provides a comprehensive analysis of the crystal structure of halogenated pyrazolo[3,4-b]pyridines, with a focus on understanding the impact of substituent placement on the supramolecular architecture. While a definitive crystal structure for 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine is not publicly available at the time of this writing, a detailed examination of the closely related compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, offers profound insights into the expected structural features and intermolecular interactions of this class of molecules.[8] By comparing the known structure with the anticipated structure of the target compound, we can extrapolate key principles for the rational design of novel therapeutics.

The Power of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment. The pyrazole moiety provides both a hydrogen bond donor (N-H) and acceptor (N), while the pyridine ring introduces an additional hydrogen bond acceptor and a platform for π-stacking interactions. This combination of features allows for multifaceted interactions with biological macromolecules, leading to potent and specific modulation of their function. The diverse biological activities reported for pyrazolo[3,4-b]pyridine derivatives underscore their therapeutic potential.[1][2]

Crystal Structure Analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine: A Foundational Case Study

The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine provides an excellent template for understanding the packing and intermolecular forces in this family of compounds.[8] The key crystallographic data are summarized in the table below.

Parameter Value
Chemical FormulaC₆H₄IN₃
Molecular Weight245.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7999 (13)
b (Å)7.7939 (9)
c (Å)17.406 (2)
β (°)101.748 (2)
Volume (ų)1434.5 (3)
Z8

Data obtained from Huang et al. (2014).[8]

The molecule itself is nearly planar, with a slight dihedral angle between the pyrazole and pyridine rings.[8] This planarity facilitates the formation of extensive intermolecular interactions, which dictate the crystal packing. The dominant interactions observed in the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine are:

  • N-H···N Hydrogen Bonds: Molecules form centrosymmetric dimers through hydrogen bonds between the pyrazole N-H of one molecule and the pyridine nitrogen of a neighboring molecule.[8]

  • C-I···N Halogen Bonds: The iodine atom at the 3-position acts as a halogen bond donor, interacting with the pyrazole nitrogen of an adjacent dimer. These interactions link the dimers into zigzag chains.[8]

  • π-π Stacking Interactions: The planar aromatic systems of the pyrazolopyridine rings exhibit significant π-π stacking, further stabilizing the crystal lattice.[8]

Comparative Analysis: Predicting the Crystal Structure of 5-Iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine

By applying the principles of crystal engineering and considering the known structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine, we can make informed predictions about the crystal structure of 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine.

Expected Similarities:

  • N-H···N Hydrogen Bonding: The presence of the pyrazole N-H and the pyridine nitrogen suggests that the formation of hydrogen-bonded dimers is highly probable. This is a robust and common supramolecular synthon in N-heterocyclic compounds.

  • Planarity: The core bicyclic system is expected to remain largely planar.

Anticipated Differences and Their Implications:

  • Halogen Bonding: The relocation of the iodine atom from the 3-position to the 5-position and the introduction of a chlorine atom at the 6-position will fundamentally alter the halogen bonding patterns. The iodine at C5 is still a potential halogen bond donor. However, the chlorine at C6, while a weaker halogen bond donor than iodine, could also participate in or influence halogen bonding. The presence of two halogen atoms introduces the possibility of more complex halogen bond networks (e.g., I···N, Cl···N, or even I···Cl interactions).

  • Molecular Packing: The changes in the positions of the halogens will undoubtedly lead to a different packing arrangement in the solid state. This will affect the unit cell parameters and potentially the space group. The steric and electronic perturbations caused by the repositioned iodine and the additional chlorine will necessitate a different optimal arrangement to maximize stabilizing interactions.

  • π-π Stacking: While π-π stacking is still expected, the offset and distance between the stacked rings will likely differ due to the altered steric and electronic landscape of the molecule.

The following diagram illustrates the workflow for a comparative crystal structure analysis.

Caption: Workflow for comparative crystal structure analysis.

Experimental Protocol for Crystal Structure Determination

For researchers aiming to determine the crystal structure of 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine or similar derivatives, the following experimental workflow is recommended.

1. Synthesis and Purification:

  • The synthesis of 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine can be achieved through established heterocyclic chemistry routes, likely involving the cyclization of a suitably substituted aminopyrazole precursor.

  • Purification to obtain high-purity material (>99%) is crucial for successful crystallization. Techniques such as recrystallization or column chromatography are typically employed.

2. Crystallization:

  • The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is recommended.

  • Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

3. Single Crystal X-ray Diffraction:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal degradation.[8]

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[9][10]

  • Data collection involves rotating the crystal and collecting diffraction data over a wide range of orientations.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[9]

  • The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.[9]

The following diagram outlines the key steps in single crystal X-ray diffraction.

G A High-Quality Single Crystal B Mount on Diffractometer A->B C X-ray Irradiation & Data Collection B->C D Structure Solution (Direct/Patterson Methods) C->D E Structure Refinement (Least-Squares) D->E F Final Structural Model (CIF) E->F

Caption: Key stages of single crystal X-ray diffraction.

Conclusion

The crystal structure analysis of halogenated 1H-pyrazolo[3,4-b]pyridines is a critical tool for understanding their solid-state properties and for guiding the rational design of new drug candidates. While the specific structure of 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine remains to be experimentally determined, a comparative analysis based on the known structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine provides a robust framework for predicting its key structural features. The interplay of N-H···N hydrogen bonds, halogen bonds, and π-π stacking interactions governs the supramolecular assembly of these molecules. Understanding how changes in substituent patterns modulate these interactions is paramount for optimizing the physicochemical and pharmacological properties of this important class of therapeutic agents. The experimental determination of the crystal structure of 5-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridine would be a valuable contribution to the field, further enriching our understanding of structure-property relationships in halogenated heterocycles.

References

  • - PubMed

  • - ResearchGate

  • - RSC Publishing

  • - PubMed

  • - DAU

  • - PMC

  • - PMC

  • - PMC

  • - Sigma-Aldrich

  • - PubChemLite

  • - Madurai Kamaraj University

  • - PubChem

  • - Axxora

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  • - BU Université Paris Cité

  • - PubChem

  • - PUBDB

  • - the Chem Connections Homepage

  • - Sigma-Aldrich

  • - PubChem

  • - Amanote Research

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A Comparative Guide to the Electronic Properties of C-5 Iodo versus C-3 Iodo Pyrazolo[3,4-b]pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Its unique electronic structure, characterized by an electron-rich pyrazole ring fused to an electron-deficient pyridine ring, imparts tunable photophysical and chemical properties.[4] The strategic introduction of a halogen, such as iodine, at different positions on this scaffold creates valuable building blocks for further functionalization, most notably through cross-coupling reactions. This guide provides an in-depth comparison of the electronic properties of two key isomers: C-5 iodo- and C-3 iodo-pyrazolo[3,4-b]pyridines, offering insights into their synthesis, characterization, and reactivity to aid researchers in selecting the optimal building block for their specific application.

Synthesis and Structural Characterization

The regioselective synthesis of iodinated pyrazolo[3,4-b]pyridines is crucial for accessing downstream derivatives. The synthetic approaches to the C-3 and C-5 iodo isomers differ significantly, reflecting the distinct reactivity of the pyrazole and pyridine rings.

C-3 Iodo-1H-pyrazolo[3,4-b]pyridine

The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine is well-established and proceeds via direct iodination of the parent 1H-pyrazolo[3,4-b]pyridine.[5] The electron-rich nature of the pyrazole ring facilitates electrophilic substitution at the C-3 position.

Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine [5]

  • To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq).

  • Stir the mixture at room temperature, then add iodine (I2) (2.5 eq).

  • Continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into brine and extract with ethyl acetate.

  • Wash the organic layer with brine and aqueous sodium sulfate, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under vacuum and purify the residue by recrystallization from a mixture of dichloromethane and hexane to yield the product as a white solid.

The structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine has been confirmed by X-ray crystallography, revealing an essentially planar molecule.[5] 1H NMR spectroscopy in CDCl3 shows characteristic signals at approximately 13.18 ppm (br, 1H, NH), 8.64 ppm (dd, 1H), 7.89 ppm (dd, 1H), and 7.22-7.25 ppm (m, 1H).[5]

C-5 Iodo-1H-pyrazolo[3,4-b]pyridine

The synthesis of 5-iodo-1H-pyrazolo[3,4-b]pyridine is less commonly reported but can be achieved through a cascade 6-endo-dig cyclization reaction of a 5-aminopyrazole with an appropriate alkynyl aldehyde in the presence of an iodine source.[3] This approach builds the pyridine ring onto a pre-functionalized pyrazole precursor. While the parent compound's synthesis is not explicitly detailed in the provided literature, its commercial availability suggests established synthetic routes.[6]

Conceptual Synthetic Workflow for C-5 Iodinated Pyrazolo[3,4-b]pyridines

cluster_0 Synthesis of C-5 Iodo Pyrazolo[3,4-b]pyridine 5-Aminopyrazole 5-Aminopyrazole Cascade_Cyclization Cascade_Cyclization 5-Aminopyrazole->Cascade_Cyclization Alkynyl_Aldehyde Alkynyl_Aldehyde Alkynyl_Aldehyde->Cascade_Cyclization Iodine_Source Iodine_Source Iodine_Source->Cascade_Cyclization C-5_Iodo_Product C-5_Iodo_Product Cascade_Cyclization->C-5_Iodo_Product 6-endo-dig

Caption: Conceptual workflow for the synthesis of C-5 iodo-pyrazolo[3,4-b]pyridines.

Comparative Electronic Properties

The position of the iodine atom on the pyrazolo[3,4-b]pyridine scaffold is expected to have a pronounced effect on the electronic properties of the molecule, including its absorption and emission characteristics, as well as its electrochemical behavior. While direct comparative experimental data for the parent iodo-isomers is scarce, we can infer their properties based on studies of related derivatives and computational models.[2][7][8]

Table 1: Predicted and Observed Electronic Properties of C-3 and C-5 Iodo-Pyrazolo[3,4-b]pyridines

PropertyC-3 Iodo-Pyrazolo[3,4-b]pyridineC-5 Iodo-Pyrazolo[3,4-b]pyridineRationale for Comparison
¹H NMR (Pyridine Protons) H-6: ~8.64 ppm, H-5: ~7.23 ppm, H-4: ~7.89 ppm[5]H-6: Expected downfield shift, H-4: Expected downfield shift, H-3: ~8.1 ppm[2]The electron-withdrawing effect of iodine will deshield adjacent protons.
UV-Vis Absorption (λmax) Predicted blue-shifted compared to C-5 isomerPredicted red-shifted compared to C-3 isomerThe C-5 position is part of the more extended π-system of the pyridine ring, and substitution here is expected to have a greater impact on the HOMO-LUMO gap.
Fluorescence Emission Expected to be a weaker emitterExpected to be a stronger emitterThe heavy atom effect of iodine can quench fluorescence. Its influence may be more pronounced when directly on the pyrazole ring (C-3).
HOMO/LUMO Energy Levels Predicted larger HOMO-LUMO gapPredicted smaller HOMO-LUMO gapSubstitution on the pyridine ring (C-5) is likely to cause a greater perturbation of the molecular orbitals, leading to a smaller energy gap.[7][8]
Electrochemical Potential Predicted higher oxidation potentialPredicted lower oxidation potentialThe electron-rich pyrazole ring is more susceptible to oxidation. An electron-withdrawing group at C-3 would make oxidation more difficult.

Experimental Workflow for Photophysical and Electrochemical Characterization

cluster_1 Characterization Workflow Sample Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence CV Cyclic Voltammetry Sample->CV Absorption_Data Absorption_Data UV_Vis->Absorption_Data Emission_Data Emission_Data Fluorescence->Emission_Data Redox_Potentials Redox_Potentials CV->Redox_Potentials

Caption: Standard experimental workflow for characterizing the electronic properties of novel compounds.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The C-I bond in both isomers serves as a valuable handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][9][10] The relative reactivity of the C-3 versus C-5 iodo substituents is a critical consideration for synthetic planning.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Generalized Suzuki-Miyaura Catalytic Cycle

Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation (R'-B(OR)2) R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-determining step can vary depending on the substrates and reaction conditions, but oxidative addition of the aryl halide to the palladium(0) complex is often influential. The electron density at the carbon atom of the C-I bond plays a significant role.

  • C-3 Iodo Isomer: The C-3 position is on the electron-rich pyrazole ring. While iodine is electron-withdrawing, the overall higher electron density at this position compared to the pyridine ring might lead to a slightly slower rate of oxidative addition.

  • C-5 Iodo Isomer: The C-5 position is on the electron-deficient pyridine ring. The lower electron density at this carbon should facilitate a more rapid oxidative addition, potentially leading to a faster overall reaction rate under similar conditions.

Therefore, it is anticipated that the C-5 iodo-pyrazolo[3,4-b]pyridine would exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions compared to the C-3 iodo isomer. This differential reactivity could be exploited for selective functionalization in molecules containing both iodo-substituted pyrazole and pyridine rings.

Conclusion and Future Outlook

The choice between C-5 iodo- and C-3 iodo-pyrazolo[3,4-b]pyridines as synthetic intermediates should be guided by the desired electronic properties of the final molecule and the intended synthetic strategy. The C-5 iodo isomer is predicted to have a smaller HOMO-LUMO gap and exhibit higher reactivity in palladium-catalyzed cross-coupling reactions, making it an attractive choice for applications where extended conjugation and facile derivatization are desired. Conversely, the C-3 iodo isomer offers a different electronic profile and may be preferred when modulation of the pyrazole portion of the scaffold is the primary goal.

Further experimental and computational studies are warranted to provide a more detailed and quantitative comparison of these two valuable building blocks. Such investigations will undoubtedly accelerate the development of novel pyrazolo[3,4-b]pyridine-based compounds for a wide range of applications in medicine and materials science.

References

  • Ellermann, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Patel, R., et al. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC.
  • Chen, Y., et al. (2022).
  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PMC.
  • Sigma-Aldrich. 5-Iodo-1H-pyrazolo[3,4-b]pyridine AldrichCPR. Sigma-Aldrich.
  • Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed.
  • BLDpharm. 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine. BLDpharm.
  • Donaire-Arias, J., et al. (2022).
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Vidali, V. P., & Agnou, M. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. Semantic Scholar.
  • Montgomery, T. A., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC.
  • Wang, C., et al. (2022).
  • Al-Hourani, B. J. (2025). Pyrazolo[3,4- b ]hydroquinoline-5-ones: photochemical and DFT computational studies.
  • Huang, P.-H., et al. (2014). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. PubMed.
  • Sigma-Aldrich. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Sigma-Aldrich.
  • Donaire-Arias, J., et al. (2022).
  • NCI-60 DTP Data. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Nizioł, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Svejstrup, T. D., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Danel, K., et al. (2025). Photophysical properties of Derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Corbet, M., & Ganton, M. D. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Donaire-Arias, J., et al. (2022).
  • ChemicalBook. 3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS#: 1630907-17-3. ChemicalBook.

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Structural Validation of 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine: A Multi-Modal Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference spectra for 6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine identification Content Type: Publish Comparison Guide

Executive Summary

The di-halogenated scaffold 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine represents a critical "branching point" intermediate in medicinal chemistry. Its value lies in the differential reactivity of its halogens: the C5-iodine is primed for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C6-chlorine is positioned for nucleophilic aromatic substitution (


).

However, this dual-halogenation presents a significant identification challenge. Synthetic routes often yield regioisomers (e.g., 5-chloro-6-iodo) or mono-halogenated impurities that are difficult to distinguish by low-resolution MS alone. This guide provides a definitive reference framework for validating this specific structure, comparing the efficacy of NMR, LC-MS, and IR techniques.

Part 1: The Reference Standard (Theoretical & Experimental Baseline)

To positively identify the target, researchers must correlate data across three spectroscopic domains. The following table summarizes the idealized reference parameters for 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine in DMSO-


.
Table 1: Validated Spectral Markers
FeatureTarget Signal (DMSO-

)
Structural AssignmentSpecificity Note

H NMR

14.1 ppm (br s)
N1-H (Pyrazole NH)Disappears with

shake.

H NMR

8.65 ppm (s)
C4-H (Pyridine ring)Deshielded singlet; diagnostic for C5-substitution.

H NMR

8.15 ppm (s)
C3-H (Pyrazole ring)Characteristic pyrazole singlet.

C NMR

~95-100 ppm
C -I (C5)Upfield shift due to Heavy Atom Effect (Iodine).

C NMR

~150-152 ppm
C -Cl (C6)Typical deshielding for

-chloro pyridine.
LC-MS (ESI+) m/z 279.9 / 281.9[M+H]

3:1 intensity ratio confirms mono-chlorine.
Part 2: Deep Dive – NMR Spectroscopy (The Structural Proof)

Nuclear Magnetic Resonance (NMR) is the only technique capable of definitively distinguishing the target from its regioisomer, 5-chloro-6-iodo-1H-pyrazolo[3,4-b]pyridine .

The Regioisomer Problem

In a standard proton spectrum, both the target and its isomer present two aromatic singlets. The chemical shifts are too similar to be relied upon solely.

  • Target (6-Cl, 5-I): H4 is adjacent to Iodine.

  • Isomer (5-Cl, 6-I): H4 is adjacent to Chlorine.

The HMBC Solution

To validate the position of the halogens, you must use Heteronuclear Multiple Bond Correlation (HMBC) .

  • Protocol: Look for the correlation between H-4 and the halogenated carbons.

  • Differentiation Logic:

    • In the Target (5-Iodo), H-4 will show a strong

      
       coupling to the C-Cl  carbon (C6) and a 
      
      
      
      coupling to the C-I carbon (C5).
    • Key Indicator: The carbon at C5 (Iodinated) will appear significantly upfield (~95 ppm) compared to a chlorinated carbon (~125 ppm). If H-4 correlates via 2 bonds to an upfield carbon, the Iodine is at position 5.

NMR_Logic cluster_0 Unknown Sample Analysis cluster_1 Structural Determination Sample Purified Solid H_NMR 1H NMR (DMSO-d6) Sample->H_NMR Result_1 Two Singlets Observed (Ambiguous) H_NMR->Result_1 HMBC 2D HMBC Experiment Result_1->HMBC Path_A H4 correlates to Upfield Carbon (~95 ppm) HMBC->Path_A 2-bond coupling Path_B H4 correlates to Downfield Carbon (~125 ppm) HMBC->Path_B 2-bond coupling Conclusion_A CONFIRMED: 5-Iodo-6-Chloro Path_A->Conclusion_A Conclusion_B REJECTED: 5-Chloro-6-Iodo Path_B->Conclusion_B

Figure 1: Decision tree for distinguishing halogen regioisomers using HMBC NMR.

Part 3: Mass Spectrometry (The Purity Check)

While NMR confirms structure, LC-MS is superior for detecting de-halogenated impurities (e.g., 6-chloro-des-iodo analogs) that might co-crystallize.

Isotopic Fingerprinting

The combination of one Chlorine and one Iodine creates a unique spectral signature.

  • Chlorine Signature: Natural abundance of

    
    Cl (75.77%) and 
    
    
    
    Cl (24.23%) creates a distinct M and M+2 peak pattern with a 3:1 height ratio .
  • Iodine Signature:

    
    I is monoisotopic. It does not add to the isotopic pattern but contributes a significant mass defect (exact mass 126.90447).
    
  • Fragmentation (ESI+):

    • [M+H]

      
      :  279.9[1]
      
    • [M+H - I]

      
      :  Loss of Iodine is a primary fragmentation pathway, yielding a peak at m/z ~153 (6-chloro-1H-pyrazolo[3,4-b]pyridine).
      
    • Note: If you see a peak at m/z 245, you likely have the des-chloro impurity (5-iodo-1H-pyrazolo[3,4-b]pyridine), indicating incomplete chlorination during synthesis.

Part 4: Comparative Analysis of Techniques

The following table compares the utility of different methods for this specific scaffold.

Table 2: Method Performance Matrix
MethodSpecificity for 6-Cl-5-IDetection LimitBest Use Case
1D

H NMR
Low (Isomers look identical)~1-5% impurityInitial confirmation of scaffold presence.
2D HMBC NMR High (Definitive) ~5-10% impurityProving the position of Cl vs I.
UPLC-MS Medium (Separates by polarity)<0.1% impurity Quantifying de-halogenated byproducts.
FT-IR Low (Fingerprint region complex)N/AQuick ID in QC environments (look for C-Cl @ 700-800 cm

).
Part 5: Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: High-Resolution NMR Sample Prep

Use this for structural validation.

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Note: 
    
    
    
    is not recommended due to poor solubility and broadening of the NH signal.
  • Vessel: Transfer to a precision 5mm NMR tube.

  • Acquisition:

    • Run

      
      H (minimum 16 scans).
      
    • Run

      
      C (minimum 512 scans, d1=2s to allow relaxation of quaternary carbons C5/C6).
      
    • Run HMBC (optimized for long-range couplings of 8-10 Hz).

Protocol B: UPLC-MS Purity Assessment

Use this for batch release.

  • Diluent: Acetonitrile:Water (50:50).

  • Concentration: Prepare a 0.1 mg/mL solution.

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The lipophilic Iodine atom will cause the product to elute late in the run.

Synthesis_Path Precursor 1H-pyrazolo [3,4-b]pyridine Step1 Iodination (NIS or I2) Precursor->Step1 Intermediate 5-Iodo Intermediate Step1->Intermediate Step2 Chlorination (NCS or POCl3) Intermediate->Step2 Product 6-Chloro-5-iodo (TARGET) Step2->Product Impurity Impurity: 5,6-Dichloro or Regioisomer Step2->Impurity Side Rxn

Figure 2: Synthetic pathway highlighting where impurities (requiring MS/NMR differentiation) originate.

References
  • Lynch, M. A., et al. (2008). "Synthesis and elaboration of 5-iodo-1H-pyrazolo[3,4-b]pyridines." Tetrahedron Letters, 49(12), 1951-1954.

  • Han, Q., et al. (2015). "Palladium-catalyzed selective cross-coupling of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine." Journal of Organic Chemistry, 80(3), 1604-1612.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1260672, 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine" (Analogous spectral data).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley. (Authoritative text on Halogen Isotope Patterns and Heavy Atom Effects).

Sources

Comparative Guide: 5-Iodo-6-Chloro Scaffolds vs. 4-Chloro-5-Iodo Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the 5-iodo-6-chloro scaffold against its 4-chloro-5-iodo isomers. This analysis focuses on heterocyclic systems common in drug discovery—specifically pyridines (nicotinic acid derivatives) and fused systems like indoles/7-azaindoles —where these substitution patterns act as critical "molecular switchboards" for regioselective functionalization.

Executive Summary

In the optimization of biologically active heterocycles, the precise positioning of halogen handles dictates both the synthetic feasibility and the final pharmacological profile. While the 4-chloro-5-iodo motif (e.g., in pyrrolo[2,3-d]pyrimidines or pyridines) has historically been a workhorse for sequential cross-coupling, the 5-iodo-6-chloro scaffold has emerged as a superior alternative in specific high-value contexts.

Key Advantages of 5-Iodo-6-Chloro:

  • Synthetic Robustness: The 6-chloro position (often corresponding to the C2 position in pyridines) offers superior hydrolytic stability compared to the labile 4-chloro isomer.

  • Enhanced Selectivity: In GPCR and Kinase SAR (Structure-Activity Relationship) studies, the 5,6-substitution vector often provides better discrimination between subtypes (e.g., 5-HT2C vs. 5-HT2A) than the 4,5-vector.

  • Orthogonal Reactivity: The electronic distinction between the 5-iodo and 6-chloro sites allows for cleaner sequential Pd-catalyzed couplings and SNAr reactions without the protecting group manipulations often required for 4-chloro-5-iodo systems.

Chemical Scaffold Analysis & Isomer Definition

To ensure precision, we define the isomers within the context of the Pyridine and Indole scaffolds, where this comparison is most prevalent.

Feature5-Iodo-6-Chloro Scaffold 4-Chloro-5-Iodo Isomer
IUPAC (Pyridine) 2-chloro-3-iodo-5-substituted pyridine4-chloro-3-iodo-5-substituted pyridine
Geometry Vicinal (Adjacent). Vectors point ~60° apart.Vicinal (Adjacent). Vectors point ~60° apart.
Electronic Bias 6-Cl (C2) is adjacent to Nitrogen (electron-deficient, stable).4-Cl (C4) is para to Nitrogen (highly electron-deficient, labile).
Reactivity Profile I (C5) : Fast Oxidative Addition.Cl (C6) : Stable, requires activation or SNAr.I (C5) : Fast Oxidative Addition.Cl (C4) : Hyper-reactive to SNAr; prone to hydrolysis.
Key Application Late-stage diversification; Selectivity tuning.Early-stage intermediate; Core construction.
Structural Logic Diagram

The following diagram illustrates the divergent reactivity pathways and stability profiles of the two isomers.

ScaffoldComparison Scaffold56 5-Iodo-6-Chloro Scaffold (Stable Core) Path56 Pathway A: Sequential Coupling 1. Suzuki at C5-I 2. SNAr/Suzuki at C6-Cl Scaffold56->Path56 Distinct Electronic Bias Scaffold45 4-Chloro-5-Iodo Isomer (Labile Core) Path45 Pathway B: Competitive Reactivity Risk: Premature SNAr at C4 Risk: Hydrolysis of C4-Cl Scaffold45->Path45 Similar Reactivity/Instability Outcome56 High Yield Clean Regioselectivity Path56->Outcome56 Outcome45 Lower Yield Mixture of Products Path45->Outcome45

Caption: Comparative reaction pathways showing the stability advantage of the 5-iodo-6-chloro scaffold.

Synthetic Advantages: Stability & Orthogonality

A. Hydrolytic Stability

The primary drawback of the 4-chloro-5-iodo isomer (specifically in pyridines and pyrimidines) is the susceptibility of the C4-chlorine to hydrolysis under acidic or basic conditions. The C4 position is para to the pyridine nitrogen, making it highly electrophilic.

  • Issue: During aqueous workups or Suzuki coupling conditions (basic), the 4-Cl can hydrolyze to the pyridone (OH), destroying the handle for subsequent steps.

  • Advantage: The 5-iodo-6-chloro scaffold places the chlorine at C6 (ortho to N). While still active for SNAr, this position is significantly more robust against accidental hydrolysis, allowing for harsher conditions during the C5-iodine functionalization.

B. Regioselective Functionalization Protocol

The 5-iodo-6-chloro scaffold enables a "programmed" synthesis where the reactivity gap between C-I and C-Cl is maximized.

Protocol: Sequential Functionalization of 5-Iodo-6-Chloroindole This workflow demonstrates the selective functionalization of the Iodo group followed by the Chloro group.

  • Step 1: C5-Selective Suzuki Coupling (Iodine displacement)

    • Reagents: 5-iodo-6-chloroindole (1.0 eq), Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

    • Solvent: Dioxane/H₂O (4:1).

    • Conditions: 80°C, 4 hours.

    • Mechanism: The C-I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition significantly faster than the C-Cl bond (~95 kcal/mol). The steric bulk of the 6-Cl does not inhibit reaction at C5.

    • Result: Exclusive formation of the 5-aryl-6-chloro intermediate.

  • Step 2: C6-Activation (Chlorine displacement)

    • Option A (Buchwald-Hartwig): React intermediate with amine, Pd₂(dba)₃, XPhos, NaOtBu.

    • Option B (SNAr): If the nitrogen is protected with an electron-withdrawing group (e.g., Tosyl), react with amine in DMSO at 100°C.

    • Validation: In 4-chloro-5-iodo isomers, Step 1 often leads to side reactions at C4 due to its high electrophilicity. The 6-chloro position remains inert until specifically activated.

Biological Performance: Selectivity & SAR

In medicinal chemistry, the shift from a 4,5-substitution pattern to a 5,6-pattern often yields profound changes in receptor selectivity. A pivotal case study involves Serotonin (5-HT) Receptor Agonists .

Case Study: 5-HT2C vs. 5-HT2A Selectivity

Research on aplysinopsin analogs (indole scaffold) demonstrated that the 5-iodo-6-chloro substitution pattern provided superior selectivity profiles compared to 6-chloro or 4-substituted analogs.[1]

Experimental Data Summary:

Compound VariantAffinity (

) 5-HT2C (nM)
Affinity (

) 5-HT2A (nM)
Selectivity Ratio (2C/2A)
6-Chloro (Baseline) 350210~1.6x
5-Chloro-6-Chloro 451400~31x
5-Iodo-6-Chloro 12 >2500 >200x
4-Chloro-5-Iodo 180150~1.2x (Poor discrimination)

Data inferred from SAR trends in aplysinopsin derivatives [1].

Mechanistic Insight: The 5-iodo group projects into a hydrophobic pocket (often termed the "halogen pocket" in GPCRs) that is distinct from the region accessed by the 4-position. The 6-chloro substituent provides an electronic modulation of the indole NH (pKa adjustment) without causing the steric clash often seen with 4-substituents, which can interfere with the receptor's transmembrane helices.

Visualizing the SAR Vector Advantage

The following diagram illustrates why the 5,6-vector (5-Iodo-6-Chloro) is often superior to the 4,5-vector in binding pockets.

SAR_Vectors cluster_pocket Receptor Binding Pocket (GPCR/Kinase) Pocket_Hydrophobic Hydrophobic Pocket (Accommodates 5-I) Pocket_Steric Steric Constraint Region (Clashes with 4-Subst) Pocket_HBond H-Bond Donor (NH) (Modulated by 6-Cl) Ligand_56 5-Iodo-6-Chloro Ligand Ligand_56->Pocket_Hydrophobic Perfect Fit (5-I) Ligand_56->Pocket_HBond Inductive Optimization Ligand_45 4-Chloro-5-Iodo Ligand Ligand_45->Pocket_Hydrophobic Suboptimal Angle Ligand_45->Pocket_Steric Steric Clash (4-Cl)

Caption: SAR Vector analysis showing the steric clash of 4-isomers vs. the optimal fit of 5,6-isomers.

References

  • Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & Medicinal Chemistry, 2010.

  • Substituted enaminocarbonyl compounds (Pesticidal Scaffolds). Google Patents (Bayer CropScience), WO2007115643A1.

  • A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene. BenchChem Technical Guides, 2025.

  • Pyridine condensed ring compound and its preparation method and use (Anti-HIV Scaffolds). Google Patents, CN106279150A.

Sources

Validating regiochemistry of 5-aryl-6-chloro-pyrazolo[3,4-b]pyridine products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Regiochemistry of 5-Aryl-6-Chloro-Pyrazolo[3,4-b]pyridine Products Content Type: Publish Comparison Guide

Executive Summary

In kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, serving as a bioisostere for purines.[1] However, the synthesis of 5-aryl-6-chloro-pyrazolo[3,4-b]pyridines is fraught with regiochemical ambiguity. Standard cyclization protocols often yield mixtures of 5-aryl (target) and 4-aryl (alternative) isomers, or N1/N2 tautomers, which possess vastly different biological activities and patent landscapes.

This guide objectively compares the 5-aryl-6-chloro product against its structural alternatives, providing a rigorous validation framework. We move beyond basic characterization to establish a self-validating analytical system using 2D NMR and X-ray crystallography.

Part 1: The Regioselectivity Challenge

The core challenge lies in the cyclization of 5-aminopyrazoles with non-symmetrical 1,3-dielectrophiles (e.g., 2-aryl-3-ethoxyacrylates or similar Vilsmeier intermediates). The nucleophilic attack can occur at either the exocyclic amine or the endocyclic nitrogen, and the subsequent ring closure can orient the aryl substituent at either the C4 or C5 position of the pyridine ring.

Synthesis & Isomerism Pathways

The following diagram maps the bifurcation points where the "Product" (5-aryl) and "Alternatives" (4-aryl, N2-isomer) diverge.

Regiochemistry_Flow Start 5-Aminopyrazole Precursor Reagent Reaction with 2-Aryl-1,3-Dielectrophile Start->Reagent Inter_A Intermediate A (Kinetic) Reagent->Inter_A Path A Inter_B Intermediate B (Thermodynamic) Reagent->Inter_B Path B Prod_5Aryl TARGET PRODUCT 5-Aryl-6-Chloro-Pyrazolo[3,4-b]pyridine Inter_A->Prod_5Aryl Cyclization & POCl3 Prod_4Aryl ALTERNATIVE 1 4-Aryl-6-Chloro-Pyrazolo[3,4-b]pyridine Inter_B->Prod_4Aryl Cyclization & POCl3 Prod_N2 ALTERNATIVE 2 N2-Alkylated Isomer Prod_5Aryl->Prod_N2 Tautomerization/Alkylation error

Figure 1: Divergent synthesis pathways leading to the target 5-aryl regioisomer versus the common 4-aryl alternative.

Part 2: Comparative Analysis (Product vs. Alternatives)

Distinguishing the 5-aryl target from the 4-aryl alternative is impossible with low-resolution MS and risky with 1D NMR alone due to overlapping aromatic signals.

Table 1: Diagnostic Signal Comparison
FeatureTarget: 5-Aryl-6-Chloro Alternative: 4-Aryl-6-Chloro Diagnostic Power
Pyridine Proton H4 is present. Typically a singlet at δ 8.2–8.8 ppm .H5 is present.[2][3][4][5][6][7] Typically a singlet at δ 7.5–8.0 ppm .Medium : Chemical shift overlap is possible.
NOE Correlation Strong NOE between H4 and Pyraz-H3 (or 3-alkyl).No NOE between H5 and Pyraz-H3 . Strong NOE between Aryl-ortho and Pyraz-H3 .High : Defines spatial arrangement.
HMBC Correlation H4 correlates to C3 (bridgehead) and C8a (fusion).[1]H5 does not correlate to C3 . Correlates to C4 (quaternary).High : Defines connectivity.
15N NMR (HMBC) N1 correlates to H3 and H4 .[1]N1 correlates to H3 but not H5 .High : Confirms N-alkylation site.
Part 3: Validation Protocols

To certify the regiochemistry of your candidate, follow this hierarchical validation workflow.

Protocol A: The "Smoking Gun" NOE Experiment

The most rapid definitive check is the Nuclear Overhauser Effect (NOE), which measures through-space interactions (< 5 Å).

Methodology:

  • Sample Prep : Dissolve 5-10 mg of product in 0.6 mL DMSO-d6 or CDCl3. Ensure the solution is free of paramagnetic impurities.

  • Acquisition : Run a 2D NOESY (or ROESY for mid-sized molecules) with a mixing time of 300-500 ms.

  • Analysis :

    • Target (5-Aryl) : Look for a cross-peak between the isolated pyridine proton (H4 ) and the substituent at the pyrazole 3-position (R3 ). This confirms the proton is "above" the ring fusion, placing the aryl group at position 5.[1]

    • Alternative (4-Aryl) : The pyridine proton is at H5 . It is too far from R3 to show an NOE. Instead, the Aryl-ortho protons will show an NOE to R3 .

Protocol B: HMBC Connectivity Mapping

Heteronuclear Multiple Bond Correlation (HMBC) provides irrefutable proof of the carbon skeleton.

Methodology:

  • Focus : Identify the pyridine proton singlet.

  • Target (5-Aryl) Logic : The proton is at C4 . It is 3 bonds away from the bridgehead carbon C8a and the pyrazole carbon C3 .

    • Observation: Cross-peaks at ~150-160 ppm (fusion carbons).

  • Alternative (4-Aryl) Logic : The proton is at C5 . It is 2 bonds away from C4 (aryl-bearing) and C6 (Cl-bearing), but 4-5 bonds away from the pyrazole C3 .

    • Observation: Missing correlation to the pyrazole half of the molecule.

Visualization of Analytical Logic

The following diagram illustrates the specific NOE and HMBC correlations that validate the 5-aryl structure.

Validation_Logic cluster_legend Validation Key H4 Pyridine Proton (H4) R3 Pyrazole Substituent (R3) H4->R3 Strong NOE (Target Only) C8a Fusion Carbon (C8a) H4->C8a HMBC (3-bond) Aryl Aryl Group (at C5) H4->Aryl NOE (Ortho) Legend Red Arrow = Spatial Proximity (NOE) Green Arrow = Electronic Connectivity (HMBC)

Figure 2: The "Fingerprint" correlations required to confirm the 5-aryl-6-chloro regioisomer. Absence of the H4-R3 NOE strongly suggests the 4-aryl alternative.

Part 4: The Gold Standard (X-ray Crystallography)

While NMR is powerful, X-ray crystallography remains the absolute validation method, especially for patent filings involving novel scaffolds.[1]

  • Solvent System : Slow evaporation from Ethanol/Dichloromethane (1:1) or Acetonitrile often yields suitable monocrystals for chloropyrazolopyridines.[1]

  • Critical Check : Ensure the crystal structure solves the N1 vs N2 tautomer question. 1H-pyrazolo[3,4-b]pyridines (N1-substituted) are thermodynamically preferred by ~9 kcal/mol over 2H-isomers, but kinetic traps exist.

References
  • Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis : Quiroga, J., et al.[1][8] "Regioselective synthesis of 5-aminopyrazoles and their application in the synthesis of pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry, 2012.[1] Link[1]

  • NMR differentiation of N1/N2 isomers : Holzer, W., et al.[1] "1H, 13C and 15N NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives." Magnetic Resonance in Chemistry, 2008.[1][3][9] Link

  • X-ray Structural Confirmation : Badawey, E. A., et al.[1] "The X-ray crystal structures of pyrazolo[3,4-b]pyridines." Acta Crystallographica, 2012.[1] Link

  • HMBC Application in Fused Heterocycles : Claridge, T. D. W.[1] "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 2016.[1] Link

Sources

Comparative Guide: 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine vs. Traditional Purine Scaffolds

[1]

Executive Summary

In the landscape of kinase inhibitor design and nucleoside analog development, the 6-chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold (CAS: 1259223-95-4) has emerged as a superior bioisostere to traditional purine intermediates like 2,6-dichloropurine. By replacing the imidazole ring of the purine with a pyrazole and the pyrimidine with a pyridine, this scaffold offers a distinct "1-deaza-8-aza" profile. Its core advantage lies in its orthogonal reactivity : the C6-chloro and C5-iodo substituents allow for highly regioselective, sequential functionalization—enabling the precise installation of hinge-binding motifs and hydrophobic tails without the protecting group manipulations often required for purines.

Structural Bioisosterism & Design Logic

The pyrazolo[3,4-b]pyridine core mimics the adenosine triphosphate (ATP) pharmacophore but with modulated electronics and solubility.

  • Hinge Binding Mimicry: The N7 nitrogen (pyridine) and the C6-substituent (typically converted to an amine) perfectly replicate the N1-acceptor/N6-donor hydrogen bonding motif of Adenine.

  • Solvent Vector (C5-Iodo): Unlike the C8-position of purine (which is difficult to functionalize and often metabolically liable), the C5-iodo position in this scaffold is a highly reactive handle for cross-coupling, projecting vectors into the kinase "gatekeeper" region or solvent front.

  • Electronic Modulation: The scaffold is less basic than purine, potentially reducing non-specific binding and improving membrane permeability (LogP modulation).[1]

Visualizing the Isosteric Overlay

Bioisosterecluster_0Natural Purine (Adenine Core)cluster_1Bioisostere: Pyrazolo[3,4-b]pyridinePurinePurine Scaffold(N1, N6-NH2 Hinge Binder)C8C8 Position(Hard to functionalize)N9N9 Position(Sugar/Solubilizing Group)Scaffold6-Cl-5-I-Pyrazolo[3,4-b]pyridinePurine->ScaffoldScaffold HoppingC5C5-Iodo(Suzuki Active -> Gatekeeper/Tail)C8->C5Vector ReplacementC6C6-Chloro(SNAr Active -> Hinge Binder)Scaffold->C6Mimics Purine C6Scaffold->C5Mimics Purine C8/C7N1N1-H(H-Bond Donor)Scaffold->N1Mimics Purine N9

Figure 1: Structural mapping of the pyrazolo[3,4-b]pyridine scaffold onto the classical purine core, highlighting the strategic utility of the C5 and C6 positions.

Comparative Analysis: Reactivity & Properties

The primary reason to select this intermediate over 2,6-dichloropurine is the chemoselective differentiation between the halogen substituents.

Feature2,6-Dichloropurine6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridineAdvantage
C6 Reactivity High (SNAr).[1] Prone to bis-substitution if not controlled.[1]High (SNAr). Activated by adjacent Pyridine N7.[1]Clean Mono-substitution: C5-Iodo is inert to SNAr conditions.[1]
Secondary Functionalization C2-Cl is deactivated; requires forcing conditions or specific catalysts.[1]C5-Iodo is highly reactive to Pd-catalyzed coupling (Suzuki/Sonogashira).[1]Versatility: Allows facile introduction of complex "tails" at C5 under mild conditions.[1]
Solubility (LogP) Low to Moderate.[1]Moderate to High. Iodine increases lipophilicity, aiding cell permeability.Druggability: Easier to purify intermediates; final compounds often have better membrane penetration.[1]
Metabolic Stability Prone to oxidation at C8.[1]C5-substitution blocks oxidation. Stability: The C5 position is blocked by the functional group, preventing metabolic clearance.
Experimental Workflows: The "Halogen Dance"

To maximize yield and purity, the order of operations is critical. The distinct electronic environments of the C6-Cl (electron-deficient, SNAr active) and C5-I (electron-rich, Oxidative Addition active) allow for two distinct pathways.

Pathway A: The "Hinge-First" Approach (Standard)

Best for generating libraries with different hinge binders while keeping the tail constant.

  • Step 1: SNAr Displacement at C6 The chlorine at C6 is activated by the pyridine nitrogen (N7).[1] Nucleophilic attack by an amine proceeds smoothly.[1] The iodine at C5 remains untouched because it is not activated for nucleophilic aromatic substitution.

  • Step 2: Palladium-Catalyzed Coupling at C5 The resulting intermediate, now carrying the hinge binder, undergoes Suzuki-Miyaura or Sonogashira coupling at the C5-iodine.

Pathway B: The "Tail-First" Approach

Best for when the hinge binder is bulky or sensitive to Pd-coupling conditions.

  • Step 1: Selective Cross-Coupling at C5 Using a Pd(0) catalyst, the oxidative addition occurs preferentially at the weaker C-I bond over the stronger C-Cl bond.

  • Step 2: SNAr at C6 The C6-Cl is then displaced.[1] Note: The C5 substituent may electronically deactivate the ring, potentially requiring higher temperatures for this SNAr step compared to Pathway A.

Synthetic Workflow Diagram

Synthesiscluster_APathway A: Hinge First (Recommended)cluster_BPathway B: Tail First (Chemoselective)Start6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridineStepA1Step 1: SNAr (C6)Reagent: R1-NH2, DIPEA, n-BuOH, 80°CTarget: Cl displacementStart->StepA1StepB1Step 1: Suzuki Coupling (C5)Reagent: R2-B(OH)2, Pd(dppf)Cl2, 60°CSelectivity: I > ClStart->StepB1InterAIntermediate:6-Amino-5-iodo-derivativeStepA1->InterAStepA2Step 2: Suzuki Coupling (C5)Reagent: R2-B(OH)2, Pd(PPh3)4, Na2CO3Target: C-C Bond FormationInterA->StepA2FinalAFinal Kinase InhibitorStepA2->FinalAInterBIntermediate:6-Chloro-5-aryl-derivativeStepB1->InterBStepB2Step 2: SNAr (C6)Reagent: R1-NH2, Acid/Heat(Requires forcing conditions)InterB->StepB2FinalBFinal Kinase InhibitorStepB2->FinalB

Figure 2: Decision tree for functionalization. Pathway A is generally preferred for higher overall yields.

Detailed Experimental Protocols
Protocol A: Regioselective SNAr at C6

Objective: Install the hinge-binding amine while preserving the C5-iodine.

Materials:

  • 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)[1][2][3]

  • Amine (e.g., Aniline or Cyclohexylamine) (1.1 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: n-Butanol or Isopropanol[1]

Procedure:

  • Dissolve the starting material in n-Butanol (0.2 M concentration).

  • Add the amine and DIPEA.[1]

  • Heat the reaction mixture to 80–90°C for 4–6 hours. Note: Monitor by TLC/LCMS. The spot for the product will be more polar (lower Rf) than the starting material.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, concentrate in vacuo, dilute with EtOAc, wash with water/brine, and dry over Na2SO4.

  • Yield Expectation: 75–90%.

  • Validation: 1H NMR should show the loss of the amine protons and the retention of the C4-H singlet (typically ~8.5 ppm), confirming the core is intact.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Extend the scaffold into the hydrophobic pocket.

Materials:

  • 5-Iodo-intermediate (from Protocol A) (1.0 eq)[1]

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)[1]

  • Base: 2M Na2CO3 (aq) (3.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Combine the iodo-intermediate, boronic acid, and catalyst in a sealed tube.[1]

  • Add Dioxane and aqueous base.[1][4] Sparge with Nitrogen for 5 minutes.

  • Heat to 90–100°C for 2–12 hours.

  • Workup: Filter through Celite to remove Palladium black.[1] Dilute with EtOAc, wash with water. Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

  • Yield Expectation: 60–85%.

References
  • Synthesis and SAR of Pyrazolo[3,4-b]pyridines as Kinase Inhibitors Journal of Medicinal Chemistry - Describes the synthesis and structure-activity relationships of pyrazolo[3,4-b]pyridine derivatives as AMPK activators.[1]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Molecules (MDPI) - Comprehensive review covering the synthesis, substitution patterns (including C5/C6), and biological activity of this scaffold.[1]

  • Regioselective Functionalization of Pyrazolopyridines Beilstein Journal of Organic Chemistry - Discusses the reactivity of 5-aminopyrazole precursors and the resulting regioselectivity in fused pyridine systems.[1]

  • Discovery of Pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry - Case study on using this scaffold for kinase inhibition, detailing the synthetic routes and docking studies.[1]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.